Allyl 2,2,2-trifluoroethyl ether
Description
The exact mass of the compound 2,2,2-Trifluoroethyl allyl ether is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-9-4-5(6,7)8/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCQEKRIPQPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165014 | |
| Record name | 2,2,2-Trifluoroethyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-54-5 | |
| Record name | 3-(2,2,2-Trifluoroethoxy)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1524-54-5 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Allyl 2,2,2-Trifluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl 2,2,2-trifluoroethyl ether, a valuable fluorinated building block in organic synthesis. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This guide will delve into the reaction mechanism, present a detailed experimental protocol, summarize key quantitative data, and provide visualizations to aid in understanding the process.
Core Synthesis Strategy: The Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide) acts as the nucleophile, attacking an allyl halide (such as allyl bromide or allyl chloride) to form the desired ether and a sodium halide salt as a byproduct.[1][2]
Due to the nature of the reactants, particularly the solubility differences between the alkoxide and the allyl halide, the reaction is often sluggish. To overcome this, Phase-Transfer Catalysis (PTC) is employed.[3][4] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the 2,2,2-trifluoroethoxide anion from the solid or aqueous phase into the organic phase where the allyl halide is present. This dramatically increases the reaction rate and allows for milder reaction conditions.[3][4]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism when a base is used to generate the alkoxide in situ, followed by the SN2 reaction.
-
Deprotonation: 2,2,2-Trifluoroethanol is deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the 2,2,2-trifluoroethoxide anion.
-
Nucleophilic Attack (SN2): The 2,2,2-trifluoroethoxide anion, shuttled into the organic phase by the phase-transfer catalyst, performs a backside attack on the carbon atom of the allyl halide that is bonded to the halogen. This concerted step results in the formation of the C-O bond of the ether and the simultaneous breaking of the C-halogen bond.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of allyl ethers via phase-transfer catalyzed Williamson ether synthesis, based on analogous reactions.
| Parameter | Value/Range | Notes |
| Reactants | 2,2,2-Trifluoroethanol, Allyl Bromide/Chloride, Sodium Hydroxide/Potassium Hydroxide | |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | 1-5 mol% |
| Solvent | Toluene or solvent-free | |
| Temperature | 60-90 °C | [3][5] |
| Reaction Time | 2-8 hours | [3][5] |
| Yield | 51-99% (for analogous reactions) | [5] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using phase-transfer catalysis.
Materials:
-
2,2,2-Trifluoroethanol
-
Allyl Bromide
-
Sodium Hydroxide (pellets or 50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (optional, as solvent)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel (if using liquid reagents)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,2,2-trifluoroethanol (1.0 eq). If using a solvent, add toluene.
-
Addition of Base and Catalyst: To the stirred solution, add finely ground sodium hydroxide (1.5 - 2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02-0.05 eq).[3]
-
Addition of Allyl Halide: Heat the mixture to 70-80 °C.[5] Slowly add allyl bromide (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Vigorously stir the reaction mixture at 70-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid is present, filter the mixture.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 82°C.
-
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Phase-Transfer Catalysis Cycle
References
An In-depth Technical Guide to the Physicochemical Properties of Allyl 2,2,2-trifluoroethyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl 2,2,2-trifluoroethyl ether, with the chemical formula C₅H₇F₃O, is a fluorinated organic compound of interest in various fields of chemical research and development.[1][2] Its unique combination of an allyl group and a trifluoroethyl moiety imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key properties, and a visual representation of the experimental workflow.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O | [1][2] |
| Molecular Weight | 140.10 g/mol | [1][2] |
| Boiling Point | 82 °C | [1] |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Soluble in ordinary organic solvents. Solubility in water is expected to be low. | [3] |
| CAS Number | 1524-54-5 | [1][2] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and effective method for the preparation of unsymmetrical ethers like this compound. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH) or other suitable strong base
-
Allyl bromide or allyl chloride
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,2,2-trifluoroethanol in anhydrous THF under an inert atmosphere.
-
Formation of the Alkoxide: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature, stirring until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2,2,2-trifluoroethoxide.
-
Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C. A solution of allyl bromide in anhydrous THF is added dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by fractional distillation to yield pure this compound.
Determination of Physicochemical Properties
The following are general experimental protocols for the determination of key physicochemical properties of liquid compounds like this compound.
1. Determination of Density:
-
Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated using the formula: Density (ρ) = (mass of liquid) / (volume of liquid)
-
2. Determination of Refractive Index:
-
Apparatus: An Abbe refractometer.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded as the refractive index is temperature-dependent.
-
3. Determination of Solubility:
-
Apparatus: Test tubes, vortex mixer, analytical balance, and a temperature-controlled water bath.
-
Procedure (for a given solvent):
-
A known volume of the solvent is placed in a series of test tubes.
-
Increasing, accurately weighed amounts of this compound are added to each test tube.
-
The test tubes are sealed and agitated in a temperature-controlled water bath until saturation is reached.
-
The solutions are allowed to equilibrate, and the presence of any undissolved solute is observed.
-
The solubility is determined as the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature. This can be determined gravimetrically by filtering the saturated solution and evaporating the solvent from a known volume of the filtrate to determine the mass of the dissolved solute.
-
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of a liquid compound such as this compound.
Caption: Workflow for Physicochemical Property Determination.
This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and application of this versatile fluorinated compound.
References
Allyl 2,2,2-Trifluoroethyl Ether: An In-depth Technical Guide
CAS Number: 1524-54-5
Alternate Names: 1,1,1-Trifluoro-3-oxa-5-hexene
This technical guide provides a comprehensive overview of Allyl 2,2,2-trifluoroethyl ether, a fluorinated ether with potential applications in research and development, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a colorless liquid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇F₃O | [2] |
| Molecular Weight | 140.10 g/mol | [2] |
| Boiling Point | 82 °C | [3] |
| Purity | 97% | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, sodium 2,2,2-trifluoroethoxide is reacted with allyl bromide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established methods for analogous ether syntheses.[4][5]
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.1 eq) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen ceases (approximately 30-60 minutes), indicating the formation of sodium 2,2,2-trifluoroethoxide.
-
Ether Formation: Cool the alkoxide solution back to 0 °C. Slowly add allyl bromide (1.2 eq) to the reaction mixture via a dropping funnel. The reaction may be exothermic; maintain the temperature with the ice bath. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 82 °C.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on available information and spectral data of analogous compounds.[6][7]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.3 | m | 2H | -CH=CH₂ |
| ~4.1 | d | 2H | -O-CH₂-CH= |
| ~3.9 | q | 2H | -O-CH₂-CF₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~133 | -CH=CH₂ |
| ~123 (q) | -CF₃ |
| ~118 | -CH=CH₂ |
| ~70 | -O-CH₂-CH= |
| ~65 (q) | -O-CH₂-CF₃ |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2940 | Medium | C-H stretch (aliphatic) |
| ~1645 | Medium | C=C stretch |
| ~1280 | Strong | C-F stretch |
| ~1150 | Strong | C-O-C stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₂=CH]⁺ |
| 83 | [M - CH₂CF₃]⁺ |
| 41 | [CH₂=CH-CH₂]⁺ |
Metabolism and Toxicology
This compound is known to be metabolized by hepatic microsomal cytochrome P-450 enzymes.[8] This metabolic process plays a crucial role in its toxicity.
Metabolic Pathway
The metabolism of this compound proceeds via oxidation, yielding two primary metabolites: 2,2,2-trifluoroethanol (TFE) and acrolein.[8] While the specific P450 isozymes involved in the metabolism of this particular ether have not been definitively identified, studies on other fluorinated ether anesthetics strongly suggest the involvement of cytochrome P450 2E1 (CYP2E1) .[7][9]
Toxicology of Metabolites
-
2,2,2-Trifluoroethanol (TFE): The acute toxicity of this compound is primarily attributed to the formation of TFE.[8] TFE is known to cause bone marrow depression, leukopenia (a reduction in white blood cells), and damage to the small intestine.[10] It also significantly increases sensitivity to bacterial endotoxins, which can lead to lethal endotoxemia.[10]
-
Acrolein: Acrolein is a highly reactive α,β-unsaturated aldehyde. Its toxicity is largely due to its ability to deplete cellular glutathione (GSH), a key antioxidant.[1][11][12] The depletion of GSH leads to increased oxidative stress and lipid peroxidation, ultimately resulting in cellular damage.[1]
Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, the structural motifs it contains—the allyl group and the trifluoroethyl ether group—are of significant interest in medicinal chemistry.
The Role of the Allyl Group
The allyl group is a versatile functional group found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[12][13][14] It can participate in various chemical reactions, making it a useful building block in the synthesis of complex molecules. The presence of an allyl group can influence a molecule's binding affinity to target proteins and its overall pharmacokinetic profile.
The Role of the Trifluoroethyl Ether Group
The incorporation of fluorine and fluorinated groups, such as the trifluoroethyl ether moiety, is a common strategy in drug design to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[6] The trifluoromethyl group is a well-known bioisostere for other functional groups, and its introduction can modulate the lipophilicity and electronic properties of a compound. The trifluoroethyl ether group can serve as a metabolically more stable alternative to other ether linkages.
The combination of the reactive allyl handle and the modulating trifluoroethyl ether group makes this compound a potentially valuable synthon for the generation of novel chemical entities in drug discovery programs. Its utility in preparing analogs of cyclitols and sugars, as well as in the synthesis of metalloenzyme inhibitors, has been noted.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is a flammable liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. Page loading... [wap.guidechem.com]
- 2. Allyl ethyl ether [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2,2,2-Trifluoroethyl methyl ether [webbook.nist.gov]
- 5. m.guidechem.com [m.guidechem.com]
- 6. 1,1,2,2-Tetrafluoroethyl allyl ether | C5H6F4O | CID 74026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Allyl trifluoroacetate [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]
- 12. ALLYL ETHYL ETHER(557-31-3) 1H NMR [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound CAS#: 1524-54-5 [amp.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of Allyl 2,2,2-trifluoroethyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Allyl 2,2,2-trifluoroethyl ether (ATEE), a fluorinated ether with potential applications in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a fluorinated organic compound featuring an allyl group linked to a 2,2,2-trifluoroethyl group through an ether bond. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties.
Key Identifiers and Properties:
| Property | Value | Reference |
| Chemical Formula | C₅H₇F₃O | [1][2] |
| Molecular Weight | 140.10 g/mol | [1][2] |
| CAS Number | 1524-54-5 | [1][2] |
| Boiling Point | 82 °C | [1] |
| Alternate Names | 1,1,1-Trifluoro-3-oxa-5-hexene, 3-(2,2,2-Trifluoroethoxy)propene | [2][3] |
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6] In this case, the sodium salt of 2,2,2-trifluoroethanol is reacted with an allyl halide (e.g., allyl bromide or allyl chloride).
Synthesis Pathway:
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium 2,2,2-trifluoroethoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
Cool the resulting solution of sodium 2,2,2-trifluoroethoxide back to 0 °C.
-
Add allyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench any unreacted sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation to yield pure this compound.
-
Spectroscopic Data
Note: Experimental spectroscopic data for this compound is not widely available in public databases. The following are predicted and expected spectral characteristics based on the molecular structure and data from analogous compounds.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the allyl and the trifluoroethyl protons.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| CF₃CH ₂-O- | ~3.9 - 4.1 | Quartet | ~8-10 |
| -O-CH ₂-CH=CH₂ | ~4.0 - 4.2 | Doublet of triplets | ~1.5, 5.5 |
| -CH=CH ₂ (cis) | ~5.2 - 5.3 | Doublet of quartets | ~1.5, 10.5 |
| -CH=CH ₂ (trans) | ~5.3 - 5.4 | Doublet of quartets | ~1.5, 17.5 |
| -CH =CH₂ | ~5.8 - 6.0 | Multiplet | - |
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C F₃CH₂-O- | ~123 (quartet, J ≈ 277 Hz) |
| CF₃C H₂-O- | ~67 (quartet, J ≈ 35 Hz) |
| -O-C H₂-CH=CH₂ | ~72 |
| -CH=C H₂ | ~118 |
| -C H=CH₂ | ~133 |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the C-F bonds of the trifluoromethyl group.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C-H (sp²) stretch | ~3080 |
| C-H (sp³) stretch | ~2850-3000 |
| C=C stretch | ~1645 |
| C-O-C stretch (ether) | ~1100-1150 |
| C-F stretch | ~1280 (strong, broad) |
3.4. Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the allyl group, the trifluoroethyl group, and rearrangements.
Reactivity and Applications in Drug Development
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties.[7][8][9] Fluorinated ethers, such as ATEE, are of interest to medicinal chemists for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the in vivo half-life of a drug candidate.[10]
-
Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Conformational Effects: The steric and electronic properties of the trifluoromethyl group can influence the conformation of a molecule, potentially leading to improved binding affinity to biological targets.
-
pKa Modulation: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups, which can be a useful tool in drug design.
The allyl group in ATEE also provides a reactive handle for further chemical transformations, allowing for its incorporation into more complex molecular scaffolds. The allyl moiety can participate in a variety of reactions, including addition reactions, oxidations, and metal-catalyzed cross-coupling reactions.[11]
Experimental Workflow Diagram
References
- 1. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Fluorinated enol ethers: their synthesis and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorinated enol ethers: their synthesis and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Reactivity of Allyl 2,2,2-trifluoroethyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl 2,2,2-trifluoroethyl ether, a fluorinated ether containing a reactive allyl group, is a molecule of significant interest in synthetic organic chemistry and drug development. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group is anticipated to modulate the nucleophilicity of the allyl double bond, influencing its reactivity towards electrophiles. This technical guide provides a comprehensive overview of the expected reactivity of this compound with a range of common electrophiles, drawing upon established principles of organic chemistry and data from analogous systems. While specific experimental data for this particular ether is limited in publicly available literature, this guide extrapolates likely outcomes and provides general methodologies for key transformations.
Core Concepts: The Influence of the 2,2,2-Trifluoroethyl Group
The reactivity of the double bond in this compound is primarily governed by the inductive effect of the trifluoroethyl group. The three fluorine atoms are highly electronegative, leading to a significant electron-withdrawing effect that is transmitted through the ether linkage to the allyl moiety. This has two major consequences:
-
Deactivation of the Double Bond: The electron density of the π-bond in the allyl group is reduced, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted allyl ethers.
-
Influence on Regioselectivity: In electrophilic additions that proceed through a carbocation intermediate, the electron-withdrawing nature of the trifluoroethoxy group will destabilize a carbocation on the adjacent carbon (C2), thus influencing the regiochemical outcome of the reaction.
Electrophilic Addition Reactions
Halogenation (e.g., Bromination)
The addition of halogens, such as bromine (Br₂), across the double bond of an alkene is a fundamental electrophilic addition reaction. In the case of this compound, the reaction is expected to proceed to form the corresponding vicinal dihalide.
Expected Reaction:
Mechanism: The reaction likely proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. Due to the deactivating effect of the trifluoroethyl group, harsher reaction conditions (e.g., higher temperature or longer reaction times) may be required compared to the bromination of a more electron-rich alkene.
Experimental Protocol (General for Allyl Ethers):
A solution of the allyl ether in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color. Upon completion, the reaction is quenched with a solution of sodium thiosulfate, and the product is extracted, dried, and purified by distillation or chromatography.
| Electrophile | Reagent | Expected Product | Regioselectivity | Stereoselectivity | Yield (Anticipated) |
| Bromine | Br₂ | 1,2-Dibromo-3-(2,2,2-trifluoroethoxy)propane | N/A | anti-addition | Moderate to Good |
Hydrohalogenation (e.g., Addition of HBr)
The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate.
Expected Reaction and Regioselectivity:
For this compound, two possible carbocation intermediates can be formed upon protonation of the double bond.
-
Path A (Markovnikov): Protonation of the terminal carbon (C3) leads to a secondary carbocation at C2.
-
Path B (Anti-Markovnikov): Protonation of the internal carbon (C2) leads to a primary carbocation at C3.
The secondary carbocation (Path A) is inherently more stable than the primary carbocation (Path B). Therefore, the reaction is expected to predominantly follow Markovnikov's rule, yielding 2-bromo-1-(2,2,2-trifluoroethoxy)propane.
Logical Relationship for Hydrohalogenation:
Caption: Regioselectivity in the hydrobromination of this compound.
| Electrophile | Reagent | Expected Major Product | Regioselectivity | Yield (Anticipated) |
| Hydrogen Bromide | HBr | 2-Bromo-1-(2,2,2-trifluoroethoxy)propane | Markovnikov | Moderate |
Oxymercuration-Demercuration
Oxymercuration-demercuration is another method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements. The reaction involves the addition of a mercury(II) species and a nucleophile (water in this case) across the double bond, followed by reductive removal of the mercury.
Expected Reaction:
The reaction is expected to yield the Markovnikov alcohol, 3-(2,2,2-trifluoroethoxy)propan-2-ol.
Experimental Workflow for Oxymercuration-Demercuration:
Caption: Two-step workflow for the oxymercuration-demercuration of this compound.
| Reaction | Reagents | Expected Product | Regioselectivity | Yield (Anticipated) |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄, NaOH | 3-(2,2,2-Trifluoroethoxy)propan-2-ol | Markovnikov | Good to Excellent |
Epoxidation
Epoxidation of the allyl double bond would lead to the formation of 2-((2,2,2-trifluoroethoxy)methyl)oxirane. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing trifluoroethyl group will likely decrease the rate of epoxidation compared to a simple allyl ether.
Expected Reaction:
Experimental Protocol (General for Epoxidation):
To a solution of the allyl ether in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA in the same solvent is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove the acidic byproduct, dried, and the solvent is evaporated. The crude product can be purified by distillation or chromatography.
| Reagent | Expected Product | Yield (Anticipated) |
| m-CPBA | 2-((2,2,2-Trifluoroethoxy)methyl)oxirane | Moderate to Good |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The first step involves the addition of a borane reagent (e.g., BH₃·THF) to the alkene, followed by oxidation with hydrogen peroxide in a basic solution.
Expected Reaction and Regioselectivity:
The boron atom, being the electrophilic part of the B-H bond, will add to the less sterically hindered and more electron-rich carbon of the double bond. In the case of this compound, this will be the terminal carbon (C3). Subsequent oxidation will replace the boron with a hydroxyl group, leading to the anti-Markovnikov product, 3-(2,2,2-trifluoroethoxy)propan-1-ol. The electron-withdrawing nature of the trifluoroethoxy group may also electronically favor the addition of the boron to the terminal carbon.
Experimental Workflow for Hydroboration-Oxidation:
Caption: Two-step workflow for the hydroboration-oxidation of this compound.
| Reaction | Reagents | Expected Product | Regioselectivity | Stereoselectivity | Yield (Anticipated) |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 3-(2,2,2-Trifluoroethoxy)propan-1-ol | anti-Markovnikov | syn-addition | Good to Excellent |
Summary of Reactivity
The allyl group in this compound is expected to undergo the standard suite of electrophilic addition reactions. However, the electron-withdrawing nature of the 2,2,2-trifluoroethyl group is predicted to decrease the nucleophilicity of the double bond, potentially requiring more forcing reaction conditions compared to simple allyl ethers. The regioselectivity of these additions is governed by the stability of the intermediates, with hydrohalogenation and oxymercuration favoring Markovnikov products, and hydroboration-oxidation yielding the anti-Markovnikov product.
Conclusion
This technical guide provides a predictive overview of the reactivity of this compound with common electrophiles. While specific quantitative data for this exact substrate is scarce in the surveyed literature, the principles outlined here, based on the known behavior of analogous fluorinated and non-fluorinated allyl systems, offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this versatile building block. Experimental validation is recommended to determine the precise yields, and optimal reaction conditions for each transformation.
Unveiling the Properties of Allyl 2,2,2-trifluoroethyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on Allyl 2,2,2-trifluoroethyl ether, with a focus on its solubility in organic solvents, experimental protocols for its synthesis, and its relevance in the broader context of medicinal chemistry.
Core Topic: Solubility of this compound
A thorough search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While specific solubility values (e.g., in g/100mL) are not publicly documented, a qualitative assessment of its solubility can be inferred from its chemical structure.
As a fluorinated ether, this compound possesses both a polar ether linkage and a nonpolar allyl group, along with the highly electronegative trifluoromethyl group. This combination suggests that it is likely to be miscible with a range of common organic solvents.
Expected Qualitative Solubility:
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Likely Soluble |
| Ketones | Acetone | Likely Soluble |
| Halogenated | Dichloromethane | Likely Soluble |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble |
| Aprotic Polar | Acetonitrile | Likely Soluble |
| Nonpolar | Hexanes | Limited Solubility |
It is important to note that this table represents an educated estimation based on chemical principles. For any application requiring precise solubility data, experimental determination is strongly recommended.
Experimental Protocol: Synthesis of this compound
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This method involves the deprotonation of 2,2,2-trifluoroethanol to form an alkoxide, which then acts as a nucleophile, attacking an allyl halide.
Reaction:
CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂ CF₃CH₂ONa + CH₂=CHCH₂Br → CF₃CH₂OCH₂CH=CH₂ + NaBr
Materials:
-
2,2,2-trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,2-trifluoroethanol (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
-
Alkylation:
-
Cool the resulting sodium 2,2,2-trifluoroethoxide solution back to 0 °C.
-
Add a solution of allyl bromide (1.1 equivalents) in a small amount of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
-
Visualizations
To aid in the understanding of the experimental workflow and the broader context of fluorinated compounds in drug development, the following diagrams are provided.
Caption: Williamson Ether Synthesis Workflow for this compound.
Caption: Role of Fluorinated Building Blocks in Drug Development.
Allyl 2,2,2-trifluoroethyl Ether: A Versatile Fluorinated Building Block for Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Allyl 2,2,2-trifluoroethyl ether is a valuable and versatile fluorinated building block in organic synthesis. Its unique combination of an allyl group and a trifluoroethyl moiety makes it a desirable precursor for the synthesis of a wide range of fluorinated molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this ether a key component in the design of novel pharmaceuticals and agrochemicals.
Physicochemical Properties
| Property | Value |
| CAS Number | 1524-54-5[1][2][3] |
| Molecular Formula | C₅H₇F₃O[1][2][3] |
| Molecular Weight | 140.10 g/mol [1][2][3] |
| Boiling Point | 82 °C[1] |
| Density | Not available (For reference, bis(2,2,2-trifluoroethyl) ether: 1.404 g/mL at 25 °C)[4] |
| Refractive Index | Not available (For reference, bis(2,2,2-trifluoroethyl) ether: n20/D 1.300) |
Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an allyl halide by the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide). The alkoxide is typically generated in situ by treating 2,2,2-trifluoroethanol with a strong base such as sodium hydride.
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the Williamson ether synthesis.[5][6][7][8][9]
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting sodium 2,2,2-trifluoroethoxide solution back to 0 °C. Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Expected Yield: Yields for Williamson ether syntheses are typically in the range of 50-95%, depending on the specific substrates and reaction conditions.[7]
Spectroscopic Data (Predicted)
¹H NMR:
-
δ ~ 5.9 ppm (m, 1H): -CH=CH₂
-
δ ~ 5.3 ppm (m, 2H): -CH=CH₂
-
δ ~ 4.1 ppm (d, 2H): -OCH₂-CH=
-
δ ~ 3.9 ppm (q, 2H): CF₃-CH₂ -O-
¹³C NMR:
-
δ ~ 134 ppm: -C H=CH₂
-
δ ~ 123 ppm (q): -C F₃
-
δ ~ 118 ppm: -CH=C H₂
-
δ ~ 71 ppm: -OC H₂-CH=
-
δ ~ 67 ppm (q): CF₃-C H₂-O-
IR Spectroscopy:
-
~3080 cm⁻¹: =C-H stretch
-
~2950 cm⁻¹: C-H stretch (aliphatic)
-
~1645 cm⁻¹: C=C stretch
-
~1280 cm⁻¹: C-F stretch (strong)
-
~1150 cm⁻¹: C-O-C stretch (asymmetric)
Mass Spectrometry:
-
M⁺ = 140.04: Molecular ion peak
-
Characteristic fragments: Loss of allyl group (m/z = 99), loss of trifluoroethoxy group (m/z = 41).
Applications in Organic Synthesis
The dual functionality of this compound makes it a versatile building block for the introduction of the trifluoroethoxymethyl group into various molecular scaffolds. The allyl group can participate in a wide range of chemical transformations, including cycloaddition reactions, to construct complex fluorinated heterocycles.
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound, influenced by the electron-withdrawing trifluoroethyl group, makes it a good candidate for various cycloaddition reactions. These reactions are powerful tools for the stereocontrolled synthesis of cyclic and heterocyclic systems.[10][11][12][13]
[3+2] Cycloaddition:
One potential application is the [3+2] cycloaddition with 1,3-dipoles, such as nitrones or azides, to form five-membered fluorinated heterocycles.[14][15]
Figure 2: General scheme for [3+2] cycloaddition of this compound.
[4+2] Cycloaddition (Diels-Alder Reaction):
Although less reactive as a dienophile compared to alkenes with stronger electron-withdrawing groups, this compound could potentially participate in Diels-Alder reactions with electron-rich dienes, especially under thermal or Lewis acid-catalyzed conditions, to afford six-membered cyclic ethers.
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is of great interest in medicinal chemistry due to the profound impact of fluorine on the biological properties of molecules.[16][17] this compound can serve as a key starting material for the construction of various fluorinated heterocyclic systems. For instance, the allyl group can be transformed into other functional groups that can then undergo cyclization reactions.
Figure 3: Workflow for the synthesis of fluorinated heterocycles.
Conclusion
This compound is a readily accessible and highly useful fluorinated building block. Its synthesis via the Williamson ether synthesis is straightforward, and its chemical properties allow for its incorporation into a diverse array of molecular architectures. The ability to introduce the trifluoroethoxymethyl group makes it a valuable tool for researchers in drug discovery and materials science seeking to modulate the properties of their target compounds. Further exploration of its reactivity, particularly in cycloaddition reactions, is likely to uncover new and efficient pathways to novel fluorinated molecules with significant potential.
References
- 1. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic Characterization of Allyl 2,2,2-Trifluoroethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl 2,2,2-trifluoroethyl ether (CAS 1524-54-5) is a fluorinated organic compound with potential applications in various fields, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both an allyl group and a trifluoroethyl moiety imparts unique chemical properties that are of interest for the development of novel molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the experimental protocols for their acquisition.
While a comprehensive, publicly available dataset of the experimental spectra for this compound is not readily found, this guide will provide predicted values and characteristic features based on the analysis of its functional groups.
Predicted Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | ddt | 1H | -CH=CH₂ |
| ~5.3 | dq | 1H | -CH=CH H (trans) |
| ~5.2 | dq | 1H | -CH=CHH (cis) |
| ~4.1 | dt | 2H | -O-CH ₂-CH= |
| ~3.9 | q | 2H | CF₃-CH ₂-O- |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Coupling constants (J) are expected to be in the typical ranges for allylic and fluoro-aliphatic systems.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~134 | C H=CH₂ |
| ~123 (q) | C F₃ |
| ~118 | CH=C H₂ |
| ~71 | -O-C H₂-CH= |
| ~67 (q) | CF₃-C H₂-O- |
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm). The carbon attached to the CF₃ group and the CF₃ carbon itself will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -74 | t | -CF ₃ |
Reference: CFCl₃ (δ = 0.00 ppm). The triplet (t) arises from coupling with the adjacent methylene (-CH₂-) protons.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3020 | Medium | =C-H stretch |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch (alkene) |
| 1280-1200 | Strong | C-F stretch |
| 1150-1080 | Strong | C-O-C stretch (ether) |
| 990 & 920 | Strong | =C-H bend (out-of-plane) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - C₃H₅]⁺ |
| 83 | High | [M - OCH₂CF₃]⁺ |
| 69 | Moderate | [CF₃]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the instrument can be referenced to the deuterium lock frequency.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-32.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 seconds.
-
Spectral width: -10 to 220 ppm.
-
4. ¹⁹F NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a fluorine probe (frequency will depend on the field strength, e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-32.
-
Relaxation delay (d1): 1-2 seconds.
-
Spectral width: A range appropriate for trifluoromethyl groups, e.g., -50 to -90 ppm.
-
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For Attenuated Total Reflectance (ATR-IR), place a drop of the neat liquid sample directly onto the ATR crystal.
-
For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile compound like this compound, direct injection via a gas chromatograph (GC-MS) is ideal.
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) should be prepared.
2. Data Acquisition:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection volume: 1 µL.
-
Inlet temperature: 250 °C.
-
Oven temperature program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Ionization energy: 70 eV.
-
Mass range: m/z 35-500.
-
Source temperature: 230 °C.
-
Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical flow of an NMR experiment from sample to spectrum.
A Technical Guide to the Potential Applications of Trifluoroethylated Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trifluoroethylated allyl ethers, a class of organic compounds with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. The incorporation of a trifluoroethyl group can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the versatile reactivity of the allyl ether moiety, these compounds become valuable building blocks for the synthesis of novel and effective molecules.
Core Concepts: The Synergy of Trifluoroethyl and Allyl Ether Moieties
The strategic advantage of trifluoroethylated allyl ethers lies in the unique combination of properties imparted by each functional group.
The 2,2,2-trifluoroethyl group (–CH₂CF₃) is a key bioisostere in modern drug design. Its high electronegativity and the strength of the carbon-fluorine bond offer several benefits:
-
Enhanced Metabolic Stability: The trifluoroethyl group is resistant to oxidative metabolism, which can increase the in vivo half-life of a drug candidate.[1]
-
Increased Lipophilicity: The presence of fluorine atoms enhances a molecule's ability to cross lipid bilayers, which is crucial for drug absorption and transport across biological membranes.[2]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoroethyl group can significantly influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
-
Conformational Control: The steric bulk of the trifluoroethyl group can influence the conformation of a molecule, potentially leading to a more favorable binding orientation with a biological target.[2]
The allyl ether group (–O–CH₂–CH=CH₂) provides a reactive handle for a variety of chemical transformations:
-
Protecting Group: The allyl group is a robust protecting group for alcohols, stable under a range of acidic and basic conditions.[3] It can be selectively removed under mild conditions, making it valuable in multi-step syntheses.[3]
-
Synthetic Intermediate: The double bond of the allyl group can participate in a wide array of reactions, including epoxidation, dihydroxylation, ozonolysis, and metathesis, allowing for the introduction of diverse functionalities.
-
Cross-Coupling Reactions: The allyl group can be utilized in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Trifluoroethylated Allyl Ethers
The most common and straightforward method for the synthesis of trifluoroethylated allyl ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing allyl 2,2,2-trifluoroethyl ether, this involves the reaction of sodium 2,2,2-trifluoroethoxide with an allyl halide.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a Williamson ether synthesis for the preparation of this compound.
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Allyl bromide or Allyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Formation of the Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent and 2,2,2-trifluoroethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium hydride (or sodium metal) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2,2,2-trifluoroethoxide.
-
-
Ether Formation:
-
To the freshly prepared alkoxide solution, slowly add allyl bromide (or allyl chloride) via a syringe or dropping funnel.
-
The reaction mixture may be stirred at room temperature or gently heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 54-85% | [4] |
| Boiling Point | 54-59 °C | [5] |
| Density | 1.089 g/cm³ (at 25 °C) | [5] |
| ¹H NMR (CDCl₃) | δ (ppm): 3.97 (q, 2H), 4.05 (d, 2H), 5.25 (dd, 1H), 5.33 (dd, 1H), 5.91 (m, 1H) | [6][7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 67.9 (q), 71.8, 118.9, 123.5 (q), 133.2 | [6][7] |
| IR (neat) | ν (cm⁻¹): 2930, 1430, 1280, 1150 | [6] |
| LD50 (intraperitoneal, rat) | 3500 mg/kg | [5] |
Potential Applications
The unique properties of trifluoroethylated allyl ethers make them attractive candidates for a range of applications.
Medicinal Chemistry and Drug Development
The trifluoroethyl group is a well-established pharmacophore that can enhance the drug-like properties of a molecule.[8] The allyl ether moiety can serve as a versatile synthon for the construction of more complex molecular architectures.
-
Enzyme Inhibitors: The trifluoroethyl group can participate in strong non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the active site of an enzyme. The allyl group can be functionalized to introduce specific binding motifs to target enzymes like kinases, proteases, or transferases. For example, heteroaryl substituted propan-2-ols derived from this compound are being explored as metalloenzyme inhibitors.[5]
-
Bioisosteric Replacement: The trifluoroethoxymethyl group can be considered a bioisostere for other functional groups, such as an ester or an amide, with improved metabolic stability.
-
Antiviral and Anticancer Agents: The introduction of fluorine-containing groups into nucleoside analogs has been shown to significantly increase their antiviral and antitumor properties.[9] The allyl ether can be a precursor for the synthesis of modified sugar moieties in such analogs.
References
- 1. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. This compound CAS#: 1524-54-5 [amp.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Allyl ether(557-40-4) 13C NMR spectrum [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
The Genesis of a Fluorinated Ether: A Technical History of Allyl 2,2,2-Trifluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl 2,2,2-trifluoroethyl ether, a fluorinated organic compound with the chemical formula C₅H₇F₃O, has carved a niche in various scientific and industrial domains since its inception.[1][2][3] Known for its unique properties conferred by the trifluoroethyl group, this ether has found utility as a chemical intermediate and a building block in the synthesis of more complex molecules. This technical guide delves into the discovery, history, and seminal synthesis of this compound, providing a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Early Synthesis
The pioneering work on the synthesis of polyfluoroalkyl allyl ethers, including what is believed to be the first preparation of this compound, was documented in the early 1960s. A pivotal 1961 publication by N. N. Yarovenko and M. A. Raksha in Izvestiya Akademii Nauk SSSR, Otdelenie Khimicheskikh Nauk laid the groundwork for the synthesis of this class of compounds.[4] The general method involved the reaction of polyfluoroalkanol alcoholates with allyl halides, a variation of the classic Williamson ether synthesis.[4]
General Synthesis Pathway
The synthesis of this compound, as suggested by the early literature, follows the Williamson ether synthesis model. This involves the deprotonation of 2,2,2-trifluoroethanol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide.
Experimental Protocols of Early Synthesis
Based on the general principles of the Williamson ether synthesis and information from related literature on fluorinated ethers, the following represents a plausible experimental protocol for the synthesis of this compound as would have been performed in the mid-20th century. It is important to note that the specific conditions from the original 1961 publication by Yarovenko et al. may vary.
Materials:
-
2,2,2-Trifluoroethanol
-
Allyl bromide (or allyl chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, dioxane)
Procedure:
-
Formation of the Alkoxide: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,2,2-trifluoroethanol in an anhydrous solvent is prepared.
-
To this solution, a stoichiometric amount of a strong base is added portion-wise at a controlled temperature (typically 0 °C to room temperature) to facilitate the formation of the sodium 2,2,2-trifluoroethoxide. The reaction is stirred until the evolution of hydrogen gas ceases (if using a hydride base) or for a sufficient period to ensure complete deprotonation.
-
Nucleophilic Substitution: Allyl bromide (or chloride) is then added dropwise to the freshly prepared alkoxide solution.
-
Reaction and Workup: The reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the completion of the nucleophilic substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting salt precipitate is removed by filtration.
-
Purification: The filtrate is then subjected to distillation to isolate the crude this compound. Further purification can be achieved by fractional distillation to yield the final product of high purity.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1524-54-5 | [1][2][3] |
| Molecular Formula | C₅H₇F₃O | [1][2][3] |
| Molecular Weight | 140.10 g/mol | [1][2][3] |
| Boiling Point | 82 °C | [3] |
| Alternate Names | 1,1,1-Trifluoro-3-oxa-5-hexene; 2,2,2-Trifluoroethyl Allyl Ether | [1][2] |
Early Applications and Historical Context
The initial interest in fluorinated ethers was driven by their unique properties, including high thermal stability, chemical inertness, and specific biological activities. While the specific early applications of this compound are not extensively documented in readily available literature, the broader context of fluorinated ether research in the mid-20th century suggests potential areas of use.
The development of fluorinated compounds was significantly influenced by research during and after World War II, with applications ranging from refrigerants and propellants to specialty materials and pharmaceuticals.[6] In the medical field, fluorinated ethers were extensively investigated as potent inhalation anesthetics.[8] While there is no direct evidence to suggest that this compound was used as an anesthetic, its structural similarity to other fluorinated ethers that were studied for this purpose is noteworthy.
In the realm of materials science, allyl-containing compounds are valuable monomers and comonomers in polymerization reactions. The allyl group provides a reactive site for polymerization and cross-linking, and the trifluoroethyl group can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy to the resulting polymers. It is plausible that early applications of this compound were explored in the development of specialty polymers and coatings.
Conclusion
The discovery and synthesis of this compound can be traced back to the pioneering work on polyfluoroalkyl allyl ethers in the early 1960s, with the Williamson ether synthesis being the key chemical transformation. While detailed historical records of its specific initial applications are sparse, the broader context of organofluorine chemistry suggests its potential utility as a chemical intermediate in the development of novel materials and possibly as a subject of investigation in the search for new bioactive molecules. This technical guide provides a foundational understanding of the history and synthesis of this important fluorinated ether, serving as a valuable resource for researchers in the field.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. scbt.com [scbt.com]
- 3. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Allyl 2,2,2-Trifluoroethyl Ether via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Allyl 2,2,2-trifluoroethyl ether, a valuable fluorinated building block in organic synthesis and drug discovery. The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol outlines the reaction of sodium 2,2,2-trifluoroethoxide with an allyl halide. Due to the electron-withdrawing nature of the trifluoromethyl group, 2,2,2-trifluoroethanol is more acidic than typical alcohols, and its corresponding alkoxide is a weaker nucleophile, which can present challenges in synthesis.[1] The provided methodology is designed to address these challenges and ensure a successful synthesis.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[2] This method is versatile for preparing both symmetrical and unsymmetrical ethers.[3][4] The synthesis of this compound involves the nucleophilic substitution of a halide from an allyl halide by the 2,2,2-trifluoroethoxide ion. The fluorinated ether product is of significant interest due to the unique physicochemical properties conferred by the trifluoroethyl group, such as increased metabolic stability and altered lipophilicity, which are desirable in pharmaceutical and agrochemical development. While the Williamson ether synthesis is generally straightforward, the synthesis of fluorinated ethers, such as this compound, can require specific conditions due to the decreased nucleophilicity of the fluorinated alkoxide.[1]
Reaction Scheme
The overall reaction for the synthesis of this compound via Williamson ether synthesis is depicted below:
Step 1: Formation of Sodium 2,2,2-trifluoroethoxide CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂
Step 2: Synthesis of this compound CF₃CH₂ONa + CH₂=CHCH₂Br → CF₃CH₂OCH₂CH=CH₂ + NaBr
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2,2,2-Trifluoroethanol (TFEA) | 1.0 eq | Starting alcohol |
| Sodium Hydride (NaH) | 1.1 eq | Base for alkoxide formation |
| Allyl Bromide | 1.2 eq | Alkylating agent |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | ~10 mL / mmol of TFEA | Aprotic solvent is preferred |
| Reaction Conditions | ||
| Temperature (Alkoxide Formation) | 0 °C to room temperature | Controlled addition of NaH |
| Temperature (Etherification) | Room temperature to 50 °C | Reaction may require gentle heating |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl | To neutralize excess NaH |
| Extraction Solvent | Diethyl ether or Dichloromethane | For product isolation |
| Purification Method | Distillation or Column Chromatography | To obtain pure product |
| Expected Yield | 60-80% | Yields can vary based on conditions |
Experimental Protocol
Materials:
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide (CH₂=CHCH₂Br)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of Sodium 2,2,2-trifluoroethoxide:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane under an inert atmosphere.
-
Add anhydrous THF to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trifluoroethanol (1.0 eq) in anhydrous THF to the sodium hydride suspension via the dropping funnel with vigorous stirring. The addition should be dropwise to control the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2,2,2-trifluoroethoxide.
-
-
Synthesis of this compound:
-
To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add allyl bromide (1.2 eq) dropwise via the dropping funnel at room temperature.
-
After the addition, the reaction mixture may be gently heated to 40-50 °C to facilitate the reaction, depending on the reaction progress monitored by TLC or GC.
-
Stir the reaction mixture for 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or flash column chromatography on silica gel to afford the pure this compound.
-
Logical Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
experimental protocol for "Allyl 2,2,2-trifluoroethyl ether" synthesis
Abstract
This document provides a detailed experimental protocol for the synthesis of Allyl 2,2,2-trifluoroethyl ether. This method is based on the Williamson ether synthesis, a robust and widely used method for the preparation of unsymmetrical ethers. The protocol herein describes the reaction of 2,2,2-trifluoroethanol with allyl bromide in the presence of a strong base, sodium hydride. This method is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl group.
Introduction
This compound is a valuable fluorinated building block in organic synthesis. The incorporation of the trifluoroethyl moiety can significantly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals. The Williamson ether synthesis provides a straightforward and efficient route to this compound from readily available starting materials.[1][2][3][4][5] The reaction proceeds via an SN2 mechanism where the sodium 2,2,2-trifluoroethoxide, generated in situ, acts as a nucleophile and displaces the bromide from allyl bromide.[1][3]
Experimental Protocol
Materials:
-
2,2,2-Trifluoroethanol (≥99%)
-
Allyl bromide (99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Reflux condenser
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum is flushed with argon or nitrogen gas to ensure an inert atmosphere.
-
Formation of the Alkoxide: To the flask, add anhydrous THF (100 mL) and 2,2,2-trifluoroethanol (1.0 eq). Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, which is flammable. Ensure adequate ventilation and perform this step in a fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 2,2,2-trifluoroethoxide.[6]
-
Addition of Allyl Bromide: Cool the reaction mixture back to 0 °C. Slowly add allyl bromide (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, cool the flask in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.
-
Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at the expected boiling point of this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2,2,2-Trifluoroethanol | 1.0 eq |
| Allyl Bromide | 1.1 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature (Alkoxide) | 0 °C to Room Temperature |
| Temperature (Alkylation) | 0 °C to Room Temperature (or 40-50 °C) |
| Reaction Time | 4 - 12 hours |
| Product Characterization | |
| Appearance | Colorless liquid |
| Expected Yield | 60-80% |
| Boiling Point (Predicted) | ~82-85 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, ppm) | Expected signals for allyl and trifluoroethyl groups |
| ¹³C NMR (CDCl₃, ppm) | Expected signals for allyl and trifluoroethyl groups |
| ¹⁹F NMR (CDCl₃, ppm) | Expected triplet for the CF₃ group |
| IR (neat, cm⁻¹) | C-O-C, C=C, C-F stretching bands |
Mandatory Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. CAS 420-87-1: Sodium 2,2,2-trifluoroethoxide | CymitQuimica [cymitquimica.com]
The 2,2,2-Trifluoroethyl Group: A Versatile Tool in Modern Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of carbohydrate chemistry, enabling the selective modification of complex polyhydroxylated structures. Among the arsenal of available protecting groups, the 2,2,2-trifluoroethyl (TFE) ether is emerging as a valuable tool, offering unique properties of stability and selective cleavage. While the specific reagent "Allyl 2,2,2-trifluoroethyl ether" does not have established applications in carbohydrate chemistry based on current literature, the broader use of the TFE group as a protective moiety for hydroxyl functions is a promising area of investigation. This document provides detailed application notes and protocols for the incorporation, stability, and deprotection of TFE ethers in the context of carbohydrate synthesis and its relevance in drug discovery.
Application Notes
The 2,2,2-trifluoroethyl group imparts distinct electronic properties to a molecule, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group. This influences the reactivity and stability of the protected hydroxyl group and the overall carbohydrate scaffold.
Key Advantages of the TFE Protecting Group:
-
Robust Stability: TFE ethers exhibit remarkable stability across a wide range of reaction conditions, including those involving acidic and basic reagents, as well as various metal-catalyzed transformations. This stability allows for complex synthetic manipulations on other parts of the carbohydrate without affecting the TFE-protected hydroxyl group.
-
Unique Cleavage Conditions: The deprotection of TFE ethers requires specific conditions, offering an orthogonal protecting group strategy. This allows for selective deprotection in the presence of other common protecting groups like benzyl ethers, acetals, and silyl ethers.
-
Enhanced Lipophilicity: The incorporation of fluorine atoms increases the lipophilicity of the carbohydrate derivative, which can be advantageous for solubility in organic solvents and for applications in medicinal chemistry, potentially improving pharmacokinetic properties of drug candidates.[1][2][3]
-
Biochemical Probes: Carbohydrates bearing a TFE group can serve as probes for studying protein-carbohydrate interactions using ¹⁹F NMR spectroscopy.[4]
Applications in Carbohydrate Chemistry and Drug Discovery:
-
Orthogonal Protection Schemes: The unique cleavage conditions of TFE ethers make them ideal candidates for multi-step synthetic sequences requiring orthogonal protecting groups.
-
Synthesis of Bioactive Glycoconjugates: The stability of the TFE group allows for its incorporation into carbohydrate building blocks that can be used in the synthesis of complex glycans, glycoproteins, and glycolipids with potential therapeutic applications.
-
Development of ¹⁹F NMR Probes: 2,2,2-Trifluoroethyl glycosides can be used to label proteins or other biomolecules, enabling the study of binding events and conformational changes using ¹⁹F NMR.[4]
-
Analogue Synthesis for Medicinal Chemistry: Replacing a native hydroxyl group with a TFE ether can lead to analogues with altered biological activity or improved metabolic stability, a valuable strategy in drug discovery.[1][2][3][5]
Experimental Protocols
Protocol 1: Synthesis of 2,2,2-Trifluoroethyl (TFE) Glycosides via Fischer Glycosylation
This protocol describes the acid-catalyzed glycosylation of a monosaccharide with 2,2,2-trifluoroethanol.
Materials:
-
Monosaccharide (e.g., D-glucose, D-mannose)
-
2,2,2-Trifluoroethanol (TFE)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid or Dowex 50W-X8 resin)
-
Anhydrous Dichloromethane (DCM) or TFE as solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of the monosaccharide (1.0 eq) in 2,2,2-trifluoroethanol, add the acid catalyst (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2,2,2-trifluoroethyl glycoside.
Quantitative Data:
| Monosaccharide | Catalyst | Reaction Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| D-Glucose | H₂SO₄ | 24 | 51 | Mixture | [1] |
| D-Mannose | H₂SO₄ | 24 | 59 | Mixture | [1] |
Protocol 2: Deprotection of 2,2,2-Trifluoroethyl (TFE) Ethers via Base-Mediated Elimination
This protocol outlines a two-step deprotection strategy for TFE ethers involving the formation of a difluorovinyl ether intermediate, followed by oxidative cleavage.
Step A: Formation of the Difluorovinyl Ether
Materials:
-
TFE-protected carbohydrate
-
Lithium diisopropylamide (LDA) or other strong lithium base
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Dissolve the TFE-protected carbohydrate in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (2.0-3.0 eq) in THF to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time, monitoring the formation of the difluorovinyl ether by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude difluorovinyl ether can be used in the next step with or without further purification.
Step B: Oxidative Cleavage of the Difluorovinyl Ether
Materials:
-
Crude difluorovinyl ether from Step A
-
Osmium tetroxide (OsO₄) (catalytic or stoichiometric)
-
N-Methylmorpholine N-oxide (NMO) as a co-oxidant
-
Acetone/Water solvent mixture
-
Sodium bisulfite (saturated aqueous solution)
Procedure:
-
Dissolve the crude difluorovinyl ether in a mixture of acetone and water.
-
Add NMO (1.5 eq) to the solution.
-
Add a catalytic amount of OsO₄.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the deprotected carbohydrate by silica gel column chromatography.
Visualizations
Caption: Fischer glycosylation of a monosaccharide with 2,2,2-trifluoroethanol.
Caption: Base-mediated deprotection of a 2,2,2-trifluoroethyl ether.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Glycosyl fluorides in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2,2-Trifluoroethyl 6-thio-β-D-glucopyranoside as a selective tag for cysteines in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Allyl 2,2,2-trifluoroethyl Ether (ATE) as a Novel Protecting Group for Alcohols
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] The ideal protecting group should be easy to introduce and remove under mild conditions that do not interfere with other functional groups within the molecule.[2] This document introduces the Allyl 2,2,2-trifluoroethyl (ATE) ether as a novel and versatile protecting group for alcohols. The ATE group is a conceptual amalgamation of the well-established allyl ether and the robust 2,2,2-trifluoroethyl (TFE) ether, designed to offer a unique combination of stability and selective deprotection pathways.
The allyl moiety provides access to a rich variety of deprotection methods, most notably transition metal-catalyzed cleavage under neutral conditions, or a two-step isomerization-hydrolysis sequence.[3][4] Concurrently, the 2,2,2-trifluoroethyl component is expected to confer enhanced stability due to its strong electron-withdrawing nature, potentially rendering the ATE ether more robust than a simple allyl ether under certain oxidative or acidic conditions.[5] These application notes provide a comprehensive guide for the protection of alcohols as ATE ethers and their subsequent deprotection, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Key Advantages of the ATE Protecting Group:
-
Orthogonality: The ATE group is designed to be orthogonal to many common protecting groups. For instance, it is expected to be stable under conditions used to cleave silyl ethers (e.g., fluoride ions), benzyl ethers (e.g., hydrogenolysis), and acid-labile groups like tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ethers.[6][7]
-
Enhanced Stability: The electron-withdrawing trifluoromethyl group is anticipated to increase the stability of the ether linkage compared to standard allyl ethers, particularly towards certain acidic and oxidative conditions.[5]
-
Mild Deprotection Conditions: Despite its stability, the ATE group can be removed under very mild and specific conditions, primarily through palladium-catalyzed reactions, which are known to be compatible with a wide range of sensitive functional groups.[8]
-
Tunable Reactivity: The electronic properties imparted by the trifluoroethyl moiety may offer unique reactivity profiles in complex synthetic sequences, a feature of growing importance in modern organic chemistry.
Considerations for Use:
-
Reagent Preparation: The protecting agent, likely an allyl 2,2,2-trifluoroethyl halide or sulfonate, is not commercially available and would need to be synthesized.
-
Deprotection Pathway Selection: The choice of deprotection method (e.g., isomerization-hydrolysis vs. palladium catalysis) will depend on the other functional groups present in the substrate. Palladium-based methods are generally milder and more versatile.[8][9]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with the ATE Group
This protocol describes a general procedure for the protection of a primary alcohol using a Williamson ether synthesis with a hypothetical allyl 2,2,2-trifluoroethyl bromide.
Reaction Scheme:
Figure 1: General scheme for ATE protection of an alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Allyl 2,2,2-trifluoroethyl bromide (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the primary alcohol and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Re-cool the mixture to 0 °C and add allyl 2,2,2-trifluoroethyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ATE-protected alcohol.
Protocol 2: Deprotection of ATE-Protected Alcohols
Two primary methods are proposed for the cleavage of the ATE ether, leveraging the reactivity of the allyl group.
Method A: Two-Step Isomerization and Hydrolysis
This method first isomerizes the allyl ether to the more labile enol ether, which is then hydrolyzed under mild acidic conditions.[9]
Reaction Scheme:
Figure 2: Deprotection of ATE via isomerization and hydrolysis.
Materials:
-
ATE-protected alcohol (1.0 eq)
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (0.05 eq)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Mercuric chloride (HgCl₂) (1.0 eq)
-
Mercuric oxide (HgO) (0.5 eq)
-
Acetone/Water (1:1)
-
Potassium iodide solution
-
Ethyl acetate
Procedure: Step 1: Isomerization
-
Dissolve the ATE-protected alcohol in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add RuCl₂(PPh₃)₃ and DIPEA.
-
Reflux the mixture for 4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the intermediate enol ether.
Step 2: Hydrolysis
-
Dissolve the purified enol ether (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add mercuric oxide and mercuric chloride to the solution.
-
Stir the mixture at room temperature for 1 hour, monitoring by TLC.
-
Extract the product with ethyl acetate and wash the organic layer with potassium iodide solution to remove mercury salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to yield the deprotected alcohol.[9]
Method B: Palladium-Catalyzed Deprotection
This is a milder, one-step procedure using a palladium(0) catalyst and a scavenger to cleave the allyl group directly.[8]
Materials:
-
ATE-protected alcohol (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or another scavenger like 1,3-dimethylbarbituric acid.
-
Anhydrous Methanol
Procedure:
-
To a solution of the ATE-protected alcohol in anhydrous methanol, add potassium carbonate.
-
Add Pd(PPh₃)₄ to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.[8]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the proposed protection and deprotection protocols, based on analogous reactions for standard allyl ethers.
Table 1: Protection of Alcohols as ATE Ethers
| Substrate (Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1-Butanol | NaH, ATE-Br | THF | 0 to rt | 14 | 85 - 95 |
| Benzyl Alcohol | NaH, ATE-Br | THF | 0 to rt | 12 | 90 - 98 |
| Cyclohexanol | NaH, ATE-Br | THF | 0 to rt | 16 | 80 - 90 |
Table 2: Deprotection of ATE Ethers
| Substrate (ATE-Ether) | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1-Butoxy-ATE | Method A | RuCl₂(PPh₃)₃; then HgCl₂/HgO | Toluene; then Acetone/H₂O | Reflux; then rt | 4 + 1 | 80 - 90 |
| Benzyloxy-ATE | Method B | Pd(PPh₃)₄, K₂CO₃ | Methanol | rt | 2 | 82 - 97[8] |
| Cyclohexyloxy-ATE | Method B | Pd(PPh₃)₄, 1,3-Dimethylbarbituric acid | DCM | rt | 3 | 85 - 95 |
Experimental Workflow
The logical flow from a starting alcohol to the final deprotected product is illustrated below.
Figure 3: Overall workflow for using the ATE protecting group.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 9. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
Application Notes and Protocols: Palladium-Catalyzed Deprotection of Allyl 2,2,2-Trifluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ether functional group is a versatile and widely utilized protecting group for alcohols in multistep organic synthesis due to its stability under a range of acidic and basic conditions.[1] Its removal, typically under mild conditions using palladium catalysis, allows for the timely unmasking of hydroxyl functionalities. This application note provides a detailed overview and experimental protocols for the palladium-catalyzed deprotection of allyl ethers, with a specific focus on the cleavage of "Allyl 2,2,2-trifluoroethyl ether." While direct literature on this specific substrate is scarce, this document outlines a generalized protocol adapted from established methods for other allyl ethers. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group may influence the reaction, and considerations for optimization are discussed.
Principle of the Reaction
The palladium-catalyzed deprotection of allyl ethers proceeds via the formation of a π-allylpalladium(II) complex.[2][3] A Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], oxidatively adds to the allyl ether. This intermediate is then attacked by a nucleophilic "allyl scavenger," which traps the allyl group, releasing the deprotected alcohol and regenerating the Pd(0) catalyst to complete the catalytic cycle.[2] The choice of scavenger is crucial to prevent side reactions, such as the re-allylation of the deprotected alcohol.
Data Presentation: Representative Conditions for Allyl Ether Deprotection
The following table summarizes conditions used for the deprotection of various allyl ethers, which can serve as a starting point for the deprotection of this compound. It is important to note that reaction times and yields may vary for the title substrate.
| Catalyst (mol%) | Allyl Scavenger (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Type |
| Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | Reflux | 1 | 97 | Aryl allyl ether[4][5] |
| Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS) / ZnCl₂ | Dichloromethane | Room Temp | 0.5-2 | 85-95 | Various allyl ethers[2] |
| Pd(PPh₃)₄ (2.5-5) | N,N'-Dimethylbarbituric acid (2) | Dioxane/H₂O or CH₂Cl₂ | Room Temp | 0.5-3 | 90-99 | Various allyl ethers |
| Pd/C (10%) | Triethylammonium formate | Methanol | Room Temp | 1-4 | 80-95 | Aryl allyl ethers |
| [Pd(dppf)Cl₂] | LiOH | 1,4-Dioxane | 80 | 12 | 91 | Pentafluoroethyl alkene |
Experimental Protocols
Note: The following protocol is a general procedure and may require optimization for the deprotection of "this compound." The electron-withdrawing trifluoroethyl group may render the ether more resistant to cleavage, potentially requiring higher catalyst loading, longer reaction times, or elevated temperatures.
Materials
-
This compound (Substrate)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl Scavenger: e.g., N,N'-Dimethylbarbituric acid, Polymethylhydrosiloxane (PMHS) with Zinc Chloride (ZnCl₂), or Morpholine.
-
Anhydrous Solvent: e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane.
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated aqueous sodium bicarbonate, brine)
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 equiv).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., DCM, approximately 0.1 M concentration).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the allyl scavenger (e.g., N,N'-Dimethylbarbituric acid, 1.5-2.0 equiv).
-
If using PMHS, add ZnCl₂ (0.1-0.2 equiv) followed by PMHS (2.0-3.0 equiv).
-
Add the Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting material.
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2,2,2-trifluoroethanol.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed deprotection.
Catalytic Cycle
Caption: Catalytic cycle for palladium-catalyzed allyl ether deprotection.
Troubleshooting and Optimization
-
Slow or Incomplete Reaction: The electron-withdrawing nature of the trifluoroethyl group may decrease the electron density on the allyl double bond, potentially slowing the oxidative addition step. Increasing the reaction temperature, using a more electron-rich phosphine ligand on the palladium catalyst, or increasing the catalyst loading could be beneficial.
-
Side Product Formation: If re-allylation of the product alcohol is observed, ensure a sufficient excess of the allyl scavenger is used. Alternatively, switching to a different scavenger, such as a borane complex, might be necessary.[2]
-
Catalyst Decomposition: Palladium catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
By following these guidelines and considering the potential need for optimization, researchers can effectively approach the deprotection of "this compound" for the successful advancement of their synthetic endeavors.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 3. Palladium-catalyzed decarboxylative rearrangements of allyl 2,2,2-trifluoroethyl malonates: direct access to homoallylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Prospective Synthesis of Sugar Analogs Using Allyl 2,2,2-Trifluoroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into carbohydrate structures is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of sugar-based therapeutics. This document outlines a prospective application of allyl 2,2,2-trifluoroethyl ether as a novel reagent for the synthesis of 2,2,2-trifluoroethylated sugar analogs. While direct literature precedent for this specific reaction is not available, this application note provides a hypothetical, yet plausible, synthetic protocol based on established principles of glycosylation chemistry. The proposed methodology, along with hypothetical data and visualizations, is intended to serve as a foundational guide for researchers exploring new avenues in the synthesis of fluorinated sugar analogs.
Introduction
Fluorinated carbohydrates are of significant interest in drug discovery and chemical biology. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of parent molecules. Incorporation of fluorinated moieties can lead to improved metabolic stability by blocking sites of enzymatic oxidation, enhanced binding to target proteins through favorable electrostatic interactions, and altered cell permeability.
The 2,2,2-trifluoroethyl group is a particularly valuable substituent due to its strong electron-withdrawing nature and lipophilicity. While methods for the synthesis of 2,2,2-trifluoroethyl glycosides, such as classical Fischer glycosylation, have been reported, the use of this compound as a precursor in this context represents an unexplored approach.[1] This document proposes a hypothetical acid-catalyzed glycosylation reaction using a protected sugar and this compound.
Proposed Synthetic Scheme
A plausible approach for the synthesis of 2,2,2-trifluoroethylated sugar analogs is the acid-catalyzed reaction of a peracetylated sugar with this compound. In this proposed scheme, the peracetylated sugar acts as a glycosyl donor, and this compound serves as the glycosyl acceptor. The reaction would be promoted by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).
References
Application of Allyl 2,2,2-trifluoroethyl Ether in the Design of Metalloenzyme Inhibitors: A Proof-of-Concept Investigation
Introduction
Metalloenzymes are a critical class of enzymes that utilize a metal ion cofactor within their active site to catalyze a wide array of biochemical reactions. Their involvement in various physiological and pathological processes has made them attractive targets for therapeutic intervention. The design of small molecule inhibitors that can selectively target these enzymes is a cornerstone of modern drug development. Fluorinated motifs are of particular interest in medicinal chemistry as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
This document explores the potential application of "Allyl 2,2,2-trifluoroethyl ether" as a novel building block in the synthesis of metalloenzyme inhibitors. While direct applications of this specific ether in published literature are not established, its structural features—a reactive allyl group for further functionalization and a trifluoroethyl moiety for improved drug-like properties—present a compelling starting point for the rational design of new inhibitory scaffolds. This application note provides a hypothetical framework, including a synthesis protocol, a proposed mechanism of action, and detailed experimental procedures for the evaluation of a conceptual inhibitor derived from this compound.
Hypothetical Inhibitor Profile: ATE-MMPi
For the purpose of this conceptual study, we propose a hypothetical inhibitor, "ATE-MMPi" (Allyl Trifluoroethyl Ether-derived Matrix Metalloproteinase inhibitor). Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a key role in cancer progression and metastasis. ATE-MMPi is designed to incorporate a hydroxamate group, a well-known zinc-binding group (ZBG), attached to a scaffold derived from this compound.
Table 1: Hypothetical Inhibitory Activity of ATE-MMPi against various MMPs
| Enzyme Target | IC50 (nM) | Ki (nM) | Assay Condition |
| MMP-2 | 50 | 25 | Fluorogenic Peptide Substrate Assay |
| MMP-9 | 85 | 42 | Fluorogenic Peptide Substrate Assay |
| MMP-14 | 120 | 60 | Fluorogenic Peptide Substrate Assay |
| Carbonic Anhydrase II | >10,000 | - | p-Nitrophenyl Acetate Assay |
| Histone Deacetylase 1 | >10,000 | - | Fluorimetric Assay |
Experimental Protocols
Synthesis of ATE-MMPi
The synthesis of ATE-MMPi from this compound is proposed as a multi-step process. The allyl group serves as a handle for introducing the zinc-binding hydroxamate moiety and a backbone structure designed to interact with the S1' pocket of the MMP active site.
a. Step 1: Hydroboration-Oxidation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF, add 9-BBN (1.1 eq) at 0 °C under an argon atmosphere.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and add a solution of NaOH (3M, 3.0 eq) followed by the dropwise addition of H2O2 (30%, 3.0 eq).
-
Stir at room temperature for 1 hour, then extract with ethyl acetate.
-
The organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the primary alcohol.
b. Step 2: Oxidation to Carboxylic Acid
-
Dissolve the alcohol from Step 1 in a mixture of acetonitrile, water, and carbon tetrachloride (2:2:3).
-
Add NaIO4 (4.0 eq) and RuCl3·H2O (0.05 eq).
-
Stir vigorously for 24 hours at room temperature.
-
Quench the reaction with isopropanol and filter through a pad of celite.
-
Extract the filtrate with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to give the carboxylic acid.
c. Step 3: Amide Coupling and Hydroxamate Formation
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir for 30 minutes at room temperature.
-
Add O-(tert-butyldimethylsilyl)hydroxylamine (1.1 eq) and continue stirring for 12 hours.
-
Dilute with water and extract with ethyl acetate.
-
The organic layer is washed with saturated NaHCO3 and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
The silyl protecting group is removed by treatment with TBAF in THF to yield the final hydroxamic acid inhibitor, ATE-MMPi.
MMP Inhibition Assay (Fluorogenic Peptide Substrate)
This protocol describes a representative method for assessing the inhibitory potency of ATE-MMPi against a specific matrix metalloproteinase, such as MMP-2.
a. Reagents and Materials:
-
Recombinant human MMP-2 (activated)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
ATE-MMPi stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate)
b. Procedure:
-
Prepare serial dilutions of ATE-MMPi in assay buffer.
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitor. Include wells with assay buffer and DMSO as controls.
-
Add 25 µL of the MMP-2 enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate the plate at 37 °C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (final concentration ~10 µM).
-
Immediately begin monitoring the increase in fluorescence intensity at 37 °C for 30-60 minutes, taking readings every 1-2 minutes.
-
The initial reaction rates (slopes of the linear portion of the fluorescence vs. time curve) are calculated.
-
The percent inhibition is calculated using the formula: 100 * (1 - (Rate_inhibitor / Rate_control)).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway of MMP inhibition.
Caption: Workflow for evaluating a novel MMP inhibitor.
Disclaimer: The information presented in this document is for illustrative and educational purposes only. The compound "ATE-MMPi" is a hypothetical construct, and the described synthesis and experimental data are not based on published research. This document serves as a conceptual guide to demonstrate how "this compound" could potentially be utilized in the field of metalloenzyme inhibitor design. Any real-world application would require extensive research and validation.
Application Notes and Protocols for NMR Spectroscopic Characterization of Allyl 2,2,2-trifluoroethyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl 2,2,2-trifluoroethyl ether is a fluorinated organic compound with potential applications in materials science and as a building block in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. The presence of both an allyl group and a trifluoroethyl group results in a characteristic set of signals in ¹H, ¹³C, and ¹⁹F NMR spectra. These application notes provide a detailed guide to the NMR characterization of this compound, including predicted spectral data, experimental protocols, and data interpretation.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted chemical shifts (δ) and coupling constants (J) based on the analysis of its constituent functional groups and data from analogous structures. These values are calculated for a standard deuterated solvent like chloroform-d (CDCl₃) and are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR.
Structure:
Table 1: Predicted ¹H NMR Data
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ 5.9 | ddt | J(H1-H2cis) ≈ 10.5, J(H1-H2trans) ≈ 17.3, J(H1-H3) ≈ 5.7 | -CH=CH₂ |
| 2 (trans) | ~ 5.3 | dq | J(H2trans-H1) ≈ 17.3, J(H2trans-H2cis) ≈ 1.5 | -CH=CH₂ (trans) |
| 2 (cis) | ~ 5.2 | dq | J(H2cis-H1) ≈ 10.5, J(H2cis-H2trans) ≈ 1.5 | -CH=CH₂ (cis) |
| 3 | ~ 4.1 | dt | J(H3-H1) ≈ 5.7, J(H3-H2) ≈ 1.5 | -O-CH₂-CH= |
| 4 | ~ 3.9 | q | J(H4-F5) ≈ 8.5 | CF₃-CH₂-O- |
Table 2: Predicted ¹³C NMR Data
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ 134 | d | C H=CH₂ | |
| 2 | ~ 118 | t | -CH=C H₂ | |
| 3 | ~ 70 | t | -O-C H₂-CH= | |
| 4 | ~ 67 | q | ²J(C-F) ≈ 35 | CF₃-C H₂-O- |
| 5 | ~ 124 | q | ¹J(C-F) ≈ 277 | C F₃-CH₂-O- |
Table 3: Predicted ¹⁹F NMR Data
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5 | ~ -74 | t | ³J(F-H4) ≈ 8.5 | -CF₃ |
Experimental Protocols
A general protocol for obtaining high-quality NMR spectra of liquid samples like this compound is outlined below.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Sample Filtration: To ensure high-resolution spectra, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts in ¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external reference or a sealed capillary containing a reference compound like CFCl₃ can be used.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay (5 times T1) is necessary for accurate integration.[3]
-
Number of Scans: 8-16 scans are typically sufficient for a sample of adequate concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment. Proton decoupling can be applied to simplify the spectra if necessary.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) is recommended due to the large chemical shift dispersion of fluorine.[3][4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a small number of scans (e.g., 4-8) is often sufficient.
Data Analysis and Interpretation
The predicted NMR data provides a basis for interpreting the experimental spectra of this compound.
-
¹H NMR: The spectrum is expected to show five distinct multiplets. The vinyl protons of the allyl group will appear in the downfield region (5-6 ppm). The methylene protons adjacent to the ether oxygen will be deshielded. The methylene protons of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹³C NMR: The proton-decoupled spectrum should display five signals. The carbon of the CF₃ group will be split into a quartet by the three fluorine atoms, and the adjacent CH₂ carbon will also show coupling to the fluorine atoms (a quartet). The olefinic carbons will be in the typical alkene region.
-
¹⁹F NMR: A single signal, a triplet, is expected for the three equivalent fluorine atoms of the CF₃ group, arising from coupling to the adjacent two protons of the CH₂ group.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
NMR Analysis Workflow
Caption: A generalized workflow for the NMR spectroscopic characterization of organic molecules.
References
Application Notes and Protocols for GC-MS Analysis of Allyl 2,2,2-trifluoroethyl Ether Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This document provides detailed application notes and protocols for the analysis of reaction mixtures containing Allyl 2,2,2-trifluoroethyl ether, a compound of interest in synthetic chemistry and drug development. The methodologies outlined here are designed to guide researchers in monitoring reaction progress, identifying byproducts, and quantifying components within a complex matrix. GC-MS provides crucial data for reaction optimization and quality control.[2][3]
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate and reproducible GC-MS analysis. Given that this compound is a volatile organic compound, the following protocols are recommended.[1][4]
Protocol 1: Direct Dilution
This method is suitable for reaction mixtures that are relatively clean and where the concentration of the analyte is within the optimal range for the GC-MS instrument.
-
Sample Collection: Withdraw a representative aliquot (e.g., 10-100 µL) from the reaction mixture using a clean, dry glass syringe.
-
Solvent Selection: Choose a volatile organic solvent that is compatible with the GC-MS system and in which all components of the reaction mixture are soluble.[1][5] Suitable solvents include dichloromethane, hexane, or ethyl acetate.[1][5] Avoid water and other non-volatile solvents.[1][6]
-
Dilution: Dilute the aliquot in the chosen solvent to a final concentration of approximately 1-10 µg/mL.[5] This concentration range helps to prevent column overloading and detector saturation.
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure thorough mixing.
-
Filtration (if necessary): If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[6]
-
Transfer: Transfer the final diluted sample to a 1.5 mL glass autosampler vial for analysis.[5]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate the analytes of interest from a more complex matrix, such as aqueous or highly polar reaction media.[1]
-
Sample Collection: Collect a known volume (e.g., 1 mL) of the reaction mixture.
-
Solvent Addition: Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Cap the mixture and vortex vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation can aid in separation.
-
Collection of Organic Layer: Carefully transfer the organic layer containing the analyte to a clean vial.
-
Drying (Optional): If the organic layer contains residual water, it can be dried by passing it through a small column containing anhydrous sodium sulfate.
-
Concentration/Dilution: Depending on the initial concentration, the organic extract may need to be concentrated using a gentle stream of nitrogen or diluted with additional solvent to achieve the desired concentration for GC-MS analysis.[7]
-
Transfer: Transfer the final sample to a glass autosampler vial.
Protocol 3: Headspace Analysis
This technique is ideal for highly volatile compounds and for analyzing the vapor phase in equilibrium with a liquid or solid sample, which minimizes matrix effects.[1][4]
-
Sample Preparation: Place a small, accurately weighed or measured amount of the reaction mixture into a headspace vial.
-
Sealing: Immediately seal the vial with a septum and crimp cap.
-
Equilibration: Place the vial in the headspace autosampler's incubator. The sample is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.[4]
-
Injection: The autosampler's syringe will automatically withdraw a sample of the headspace gas and inject it into the GC inlet.
GC-MS Instrumentation and Parameters
The following are typical starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and the complexity of the reaction mixture.
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Injection Port Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is used for concentrated samples to prevent column overload, while splitless is for trace analysis. |
| Injection Volume | 1 µL | A standard volume for most applications. |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase.[4] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for good separation efficiency. |
| Column Type | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-Wax) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | The choice depends on the polarity of the analytes. A non-polar column is a good starting point for general-purpose separation.[5] |
| Oven Temperature Program | Initial Temp: 40 °C (hold 2 min) Ramp: 10 °C/min to 250 °C Final Hold: 5 min at 250 °C | This program allows for the separation of volatile components at lower temperatures and elution of less volatile compounds at higher temperatures.[8] |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Maintains the analytes in the gas phase. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces characteristic fragmentation patterns for library matching.[2] |
| Electron Energy | 70 eV | Standard energy for EI that generates reproducible mass spectra. |
| Mass Range | m/z 40 - 400 | A typical range that will encompass the molecular ion and fragments of the target analyte and potential byproducts. |
| Scan Speed | 2 scans/sec | Provides sufficient data points across each chromatographic peak. |
| Transfer Line Temperature | 280 °C | Prevents condensation of analytes between the GC and MS. |
Data Presentation and Analysis
Qualitative Analysis
Qualitative analysis involves identifying the components of the reaction mixture.[9]
-
Retention Time (RT): The time it takes for a compound to elute from the GC column. The RT of an unknown peak can be compared to that of a known standard analyzed under the same conditions.[4]
-
Mass Spectrum: The mass spectrometer provides a mass spectrum for each eluting compound, which is a fingerprint based on its fragmentation pattern.[9] This spectrum can be compared to spectral libraries (e.g., NIST) for identification.
Quantitative Analysis
Quantitative analysis determines the amount of each component in the mixture.[9] This is typically achieved by creating a calibration curve using standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.
Table 2: Example Quantitative Data for a Reaction Monitoring Experiment
| Time Point | This compound (Peak Area) | Starting Material A (Peak Area) | Byproduct B (Peak Area) | Internal Standard (Peak Area) | Calculated Concentration of Product (µg/mL) |
| 0 hr | 0 | 1,500,000 | 0 | 500,000 | 0 |
| 1 hr | 350,000 | 1,100,000 | 50,000 | 505,000 | 17.5 |
| 2 hr | 680,000 | 750,000 | 120,000 | 498,000 | 34.2 |
| 4 hr | 1,150,000 | 300,000 | 250,000 | 501,000 | 57.6 |
| 8 hr | 1,450,000 | 50,000 | 350,000 | 499,000 | 72.8 |
Note: The calculated concentration is determined from a pre-established calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of a reaction mixture.
Data Analysis Logic
The following diagram outlines the logical steps involved in processing and interpreting the data obtained from a GC-MS experiment.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 3. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. organomation.com [organomation.com]
- 8. scielo.br [scielo.br]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Allyl 2,2,2-trifluoroethyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allyl 2,2,2-trifluoroethyl ether. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of 2,2,2-trifluoroethanol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide (e.g., allyl bromide) in an SN2 reaction.
Q2: Which base should I choose for the deprotonation of 2,2,2-trifluoroethanol?
A2: Due to the electron-withdrawing nature of the trifluoromethyl group, 2,2,2-trifluoroethanol is more acidic than non-fluorinated alcohols. However, a strong base is still recommended to ensure complete and rapid formation of the alkoxide. Sodium hydride (NaH) is a common and effective choice. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in conjunction with a phase-transfer catalyst to improve reaction efficiency.
Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is highly recommended, especially when using a solid base (like K₂CO₃) with an organic solvent. The PTC facilitates the transfer of the trifluoroethoxide anion from the solid phase or an aqueous phase into the organic phase where the allyl halide is dissolved. This dramatically increases the reaction rate and can lead to significantly higher yields, with reports of yields increasing from the 42-70% range to 87-94% in analogous fluorinated ether syntheses.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A spot of the reaction mixture should be co-spotted with the starting materials (2,2,2-trifluoroethanol and allyl bromide). The consumption of the starting materials and the appearance of a new, less polar spot corresponding to the ether product will indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the primary side reactions to be aware of?
A5: The main competing side reaction is the E2 elimination of the allyl halide, which is promoted by the basic conditions. This results in the formation of allene gas. Using a primary allyl halide (allyl bromide or chloride) and controlling the reaction temperature helps to minimize this side reaction. Tertiary or sterically hindered alkyl halides are particularly prone to elimination.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 2,2,2-trifluoroethanol. 2. Moisture in the reaction. 3. Poor quality of reagents. 4. Low reaction temperature. 5. Inefficient phase transfer. | 1. Use a stronger base like sodium hydride (NaH) or ensure your base is fresh and active. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Water will quench the alkoxide. 3. Use freshly distilled or purchased 2,2,2-trifluoroethanol and allyl bromide. 4. While lower temperatures can reduce side reactions, the reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. 5. If using a solid base, add a phase-transfer catalyst like TBAB (1-5 mol%). |
| Presence of Significant Side Products (e.g., alkene from elimination) | 1. Reaction temperature is too high. 2. Use of a sterically hindered base or allyl halide. | 1. Run the reaction at a lower temperature. The SN2 reaction is generally favored at lower temperatures compared to the E2 elimination. 2. Use a less sterically hindered base if possible. Always use a primary allyl halide (allyl bromide or chloride are preferred over allyl iodide which can be more prone to elimination). |
| Unreacted Starting Material (2,2,2-trifluoroethanol) | 1. Insufficient amount of base or allyl halide. 2. Reaction time is too short. | 1. Ensure you are using at least a stoichiometric amount of the base and a slight excess (1.1-1.2 equivalents) of the allyl halide. 2. Continue to monitor the reaction by TLC until the starting alcohol is consumed. |
| Difficulty in Product Purification | 1. Close boiling points of product and impurities. 2. Formation of emulsions during workup. | 1. Fractional distillation under atmospheric or reduced pressure is the recommended purification method. If this is insufficient, flash column chromatography on silica gel can be employed. 2. During aqueous workup, adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation. |
Data Presentation
Table 1: Representative Comparison of Reaction Conditions for Williamson Ether Synthesis of Fluorinated Ethers
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| NaH | THF / Dioxane | None | Room Temp. - 60 | 4 - 12 | 60 - 85 | Anhydrous conditions are critical. Hydrogen gas is evolved. |
| K₂CO₃ | Acetonitrile / DMF | None | 60 - 82 (reflux) | 12 - 24 | 40 - 60 | Slower reaction rates are common. |
| K₂CO₃ | Acetonitrile / Toluene | TBAB (5 mol%) | 60 - 80 | 2 - 6 | 85 - 95 | Phase-transfer catalysis significantly improves rate and yield. |
| KOH (solid) | Dichloromethane | TBAB (5 mol%) | Room Temp. - 40 | 4 - 8 | 80 - 90 | A biphasic system facilitated by a PTC. |
Note: The yields presented are representative for Williamson ether synthesis of fluorinated alcohols and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (1.0 eq) dissolved in anhydrous THF via the dropping funnel. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation (b.p. ~82 °C) to obtain pure this compound.[3]
Visualizations
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]
Technical Support Center: Synthesis of Allyl 2,2,2-trifluoroethyl ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Allyl 2,2,2-trifluoroethyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.[1][2]
Q1: My reaction yield is very low or non-existent. What are the common causes?
A1: Low yields are a frequent issue, often stemming from the properties of the fluorinated starting material.
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Ineffective Deprotonation: 2,2,2-trifluoroethanol is more acidic than non-fluorinated alcohols, but its corresponding alkoxide is a weaker nucleophile. Incomplete deprotonation will result in unreacted alcohol. Consider using a very strong base like Sodium Hydride (NaH) or Potassium Hydride (KH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete formation of the trifluoroethoxide.[1]
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Poor Nucleophilicity: The sodium salt of 2,2,2-trifluoroethanol is known to be highly resistant to reaction with alkyl halides, sometimes requiring severe conditions like high temperatures and prolonged reaction times (e.g., 75-125 hours in a pressure bomb).[3]
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Choice of Leaving Group: If using allyl chloride or bromide, the reaction may be slow. Consider converting the allyl alcohol to a better leaving group, such as a tosylate or mesylate, to improve the reaction rate.[4] Alternatively, reacting the tosylate of 2,2,2-trifluoroethanol has been shown to be effective.[5]
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Competing Elimination (E2) Reaction: The alkoxide can act as a base, causing elimination of HBr from the allyl bromide, especially at higher temperatures. This is a common side reaction in Williamson ether synthesis.[1] Using dipolar aprotic solvents can help minimize this side product.[1]
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction. What are the likely impurities?
A2: The primary impurities are typically unreacted starting materials and side-products.
-
Unreacted 2,2,2-trifluoroethanol: This is common if deprotonation was incomplete or the reaction did not go to completion.
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Unreacted Allyl Halide: If the reaction is slow, a significant amount of the alkylating agent may remain.
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Elimination Products: While less common with primary halides, some elimination can occur, potentially leading to byproducts.[1]
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C-Alkylation vs. O-Alkylation: This is primarily a concern with phenoxides and is less likely with alkoxides, but it is a theoretical possibility.[1]
Q3: How can I increase the rate of the reaction?
A3: Several strategies can be employed to accelerate this specific etherification:
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Solvent Choice: Use of polar aprotic solvents like DMF or DMSO can increase the rate of S\textsubscript{N}2 reactions.[6]
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Phase-Transfer Catalysis: For reactions involving salts that are poorly soluble in organic solvents, a phase-transfer catalyst (like a quaternary ammonium salt or a crown ether) can significantly improve reaction rates and yields by transporting the alkoxide ion into the organic phase.[7]
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Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but be cautious as this can also promote the competing E2 elimination reaction.[8]
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Activate the Alcohol: An alternative to the Williamson synthesis is to first convert the alcohol to a better leaving group, such as a tosylate, and then react it with the nucleophile.[2]
Q4: What is the best method to purify the final product?
A4: The choice of purification depends on the scale of your reaction and the nature of the impurities.
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Aqueous Work-up: A standard work-up procedure is essential to remove the base and water-soluble salts. This typically involves quenching the reaction, separating the organic and aqueous layers, and washing the organic layer with water and brine.[9]
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Flash Column Chromatography: This is the preferred method for small-scale purifications and for separating impurities with different polarities from the desired ether.[10]
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Vacuum Distillation: For larger-scale purifications, vacuum distillation is effective, especially if the boiling points of the product and impurities are sufficiently different.[9] The boiling point of this compound is 82 °C.[11]
Reaction Pathways & Troubleshooting Logic
The following diagrams illustrate the primary reaction pathway, potential side reactions, and a logical workflow for troubleshooting common experimental issues.
Caption: Main SN2 reaction pathway and potential E2 elimination side reaction.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Comparative Reaction Conditions
The success of the Williamson ether synthesis is highly dependent on the chosen conditions. The following table summarizes representative conditions for similar fluorinated ether syntheses, providing a baseline for optimization.
| Alcohol | Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,2,2-Trifluoroethanol | Ethyl Bromide | Sodium | Dioxane | 130 | 89 | N/A | [5] |
| 2,2,2-Trifluoroethanol | CH₃C₆H₄SO₃Cl | KOH (aq) | N/A | 0 | 7 | 96 (tosylate) | [5] |
| CF₃CH₂O-Tosylate | Sodium Methoxide | N/A | N/A | 20 | 6 | 88.6 | [5] |
| Fluorinated Alcohols | Allyl Chloride | NaOH / DMAP | Benzene | 70-80 | 8 | >78 | [5] |
| Phenethyl Alcohol | Allyl Bromide | NaH | THF | 0 to 40 | 4-12 | Representative | [8] |
| 2,2,2-Trifluoroethanol | Chlorodifluoromethane | KOH / PTC | Water/Organic | 80-95 | 2 | ~56 (conv.) | [7] |
N/A: Not available in the cited source. PTC: Phase-Transfer Catalyst
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and purification of this compound.
Protocol 1: Synthesis via Williamson Etherification
This protocol is a representative method based on standard Williamson ether synthesis procedures.[8]
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Allyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
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Brine (Saturated aqueous NaCl)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,2,2-trifluoroethanol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF.
-
Formation of the Alkoxide: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, which indicates the complete formation of the sodium 2,2,2-trifluoroethoxide.
-
Addition of Allyl Bromide: Slowly add allyl bromide (1.2 eq) to the reaction mixture via syringe. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40 °C. Monitor the progress of the reaction by TLC until the starting alcohol is consumed (this may take several hours to overnight).[8]
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted NaH.[8]
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with water, then with brine.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of the crude product.[10]
Apparatus & Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable eluent system)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a suitable solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). Apply positive pressure to increase the flow rate.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Experimental Synthesis & Purification Workflow
The following diagram provides a visual overview of the entire experimental process.
Caption: A comprehensive workflow from starting materials to pure product.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]
Technical Support Center: Williamson Ether Synthesis with Fluorinated Alcohols
Welcome to the technical support center for the Williamson ether synthesis, with a special focus on reactions involving fluorinated alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this essential reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the Williamson ether synthesis of fluorinated ethers.
Issue 1: Low or No Yield of the Desired Ether
Potential Causes and Solutions
-
Incomplete Deprotonation of the Fluorinated Alcohol: Fluorinated alcohols are more acidic than their non-fluorinated analogs, but complete deprotonation is crucial for the reaction to proceed.
-
Solution: Use a sufficiently strong base to form the alkoxide. While sodium hydroxide or potassium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective.[1][2][3] For dialkyl ethers, strong bases like NaH, KH, LHMDS, or LDA are recommended.[2] The pKa of the alcohol should be considered when selecting a base to ensure complete deprotonation.[3]
-
-
Poor Nucleophilicity of the Fluorinated Alkoxide: The electron-withdrawing nature of fluorine atoms can reduce the nucleophilicity of the resulting alkoxide.
-
Solution: Employ a polar aprotic solvent such as DMF or DMSO.[2] These solvents can solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to participate in the substitution reaction.
-
-
Inappropriate Alkylating Agent: The Williamson ether synthesis is an SN2 reaction, which is sensitive to the structure of the electrophile.[1][4]
-
Solution: Use a primary alkyl halide (or sulfonate) as the alkylating agent.[1][4][5] Methyl and primary alkyl halides are ideal.[1] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly result in elimination.[1][5] The reactivity of the leaving group also plays a role, with the general trend being R-I > R-Br > R-Cl.[6]
-
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to an incomplete reaction.
Issue 2: Formation of Elimination Side Products (Alkenes)
Potential Causes and Solutions
-
Steric Hindrance in the Alkyl Halide: The use of secondary or tertiary alkyl halides strongly favors the E2 elimination pathway over the SN2 substitution.[1][5][7]
-
Strongly Basic and Sterically Hindered Alkoxide: A bulky alkoxide can act as a base rather than a nucleophile, promoting elimination.
-
Solution: While the fluorinated alcohol itself is typically not bulky, it's a good practice to be mindful of the overall steric environment of the reaction.
-
Issue 3: Reaction Stalls or is Incomplete
Potential Causes and Solutions
-
Poor Solubility of Reactants: The alkoxide or alkyl halide may not be sufficiently soluble in the chosen solvent.
-
Solution: Utilize a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, to increase the solubility of the alkoxide.[4] This is particularly useful in biphasic systems.
-
-
Deactivation of the Alkylating Agent: The alkylating agent may degrade under the reaction conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for deprotonating fluorinated alcohols?
For the deprotonation of fluorinated alcohols in a Williamson ether synthesis, strong bases are generally recommended to ensure complete formation of the alkoxide. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices.[1][2] For aryl ethers, bases like NaOH, KOH, K2CO3, or Cs2CO3 can be effective.[2]
Q2: How does the position of the fluorine atom(s) affect the reactivity of the alcohol?
The number and position of fluorine atoms significantly impact the acidity of the alcohol. Fluorine atoms are strongly electron-withdrawing, which increases the acidity of the hydroxyl proton. This makes deprotonation easier compared to non-fluorinated alcohols. However, the electron-withdrawing effect also decreases the nucleophilicity of the resulting alkoxide, which can slow down the SN2 reaction.
Q3: Can I use a fluorinated alkyl halide as the electrophile?
Yes, it is possible to use a fluorinated alkyl halide. The reaction would then involve a non-fluorinated alkoxide attacking the fluorinated electrophile. However, be aware that the electron-withdrawing fluorine atoms can decrease the electrophilicity of the carbon center, potentially slowing the reaction.
Q4: What are the ideal solvents for this reaction?
Polar aprotic solvents like DMSO and DMF are highly recommended.[2] They are effective at solvating the counter-ion of the alkoxide, thereby increasing the nucleophilicity of the alkoxide. Using the parent alcohol as the solvent is also a common practice.[1]
Data Presentation
The following table summarizes reaction conditions and yields for the Williamson ether synthesis of various fluorinated ethers, based on literature data.[8]
| Fluorinated Alcohol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CF₃CH₂OH | C₂H₅Br | Na | Dioxane | 130 | 89 | Not specified |
| H(CF₂)₂CH₂OH | C₄H₉Br | KOH | DMSO | Not specified | Not specified | 45-55 |
| H(CF₂)₄CH₂OH | C₄H₉Br | KOH | Dichloromethane/Water (PTC) | Not specified | Not specified | 87-94 |
| H(CF₂)₆CH₂OH | C₄H₉Br | KOH | Dichloromethane/Water (PTC) | Not specified | Not specified | 87-94 |
| Various | Allyl Chloride | NaOH | Benzene (with DMAP) | 70-80 | 8 | >78 |
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of a Fluorinated Ether
This protocol provides a general methodology. Specific conditions may need to be optimized for your particular substrates.
-
Deprotonation of the Fluorinated Alcohol:
-
To a solution of the fluorinated alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the alkoxide.
-
-
Nucleophilic Substitution:
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Add the alkyl halide (1.0-1.2 eq.) to the solution of the alkoxide.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or GC-MS.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography or distillation to obtain the desired fluorinated ether.
-
Visualizations
Below are diagrams to help visualize key aspects of the Williamson ether synthesis.
Caption: Troubleshooting workflow for the Williamson ether synthesis.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. francis-press.com [francis-press.com]
- 7. fvs.com.py [fvs.com.py]
- 8. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
purification of "Allyl 2,2,2-trifluoroethyl ether" from reaction byproducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Allyl 2,2,2-trifluoroethyl ether.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound from reaction byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Aqueous Workup | Incomplete removal of acidic or basic impurities. | - Ensure thorough washing with saturated sodium bicarbonate solution to neutralize any remaining acid. - Wash with brine to break up any emulsions and aid in phase separation.[1] |
| Presence of highly water-soluble byproducts. | - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize the recovery of the desired ether.[2][3] | |
| Product Contaminated with Starting Material (2,2,2-trifluoroethanol) | Incomplete reaction or inefficient removal during workup. | - Drive the reaction to completion by ensuring an appropriate molar ratio of reagents. - During the aqueous workup, wash the organic layer with water multiple times to remove the water-soluble 2,2,2-trifluoroethanol. |
| Product Contaminated with Starting Material (Allyl Halide) | Excess allyl halide used in the reaction. | - Carefully control the stoichiometry of the reactants. - Remove the volatile allyl halide during solvent evaporation under reduced pressure. - If co-distillation is an issue, consider purification by flash column chromatography.[4][5] |
| Presence of a Low Boiling Point Impurity | Formation of allene (C₃H₄) via an E2 elimination side reaction of the allyl halide, particularly with a strong or sterically hindered base.[5] | - Use a less sterically hindered base.[5] - Maintain a lower reaction temperature to favor the SN2 reaction over elimination.[5][6] - Utilize a polar aprotic solvent.[5][7] - This low-boiling impurity can often be removed during fractional distillation. |
| Difficulty in Separating Product from Byproducts by Distillation | Close boiling points of the product and impurities. | - Employ fractional distillation with a high-efficiency distillation column (e.g., Vigreux column). - Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between components.[8][9] - If distillation is ineffective, flash column chromatography is the recommended alternative.[4][9] |
| Product Loss During Flash Column Chromatography | Product is too volatile and evaporates with the solvent. | - Use a solvent system with a lower volatility. - Carefully control the temperature during solvent removal using a rotary evaporator. |
| Product is co-eluting with an impurity. | - Optimize the solvent system for chromatography by testing different polarity gradients (e.g., varying ratios of ethyl acetate in hexanes).[5] - Ensure proper packing of the silica gel column to improve separation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Williamson ether synthesis?
A1: The most common byproducts are unreacted starting materials (2,2,2-trifluoroethanol and the allyl halide) and allene.[5] Allene is formed through an E2 elimination side reaction of the allyl halide, which can be promoted by strong or sterically hindered bases.[5][6][7]
Q2: What is the recommended first step in the purification process after the reaction is complete?
A2: An aqueous workup is the recommended initial purification step. This typically involves quenching the reaction with water, followed by washing the organic layer with a saturated sodium bicarbonate solution and then brine.[1][10] This procedure removes inorganic salts, neutralizes any remaining acid, and helps to separate the organic phase containing your product.
Q3: When should I choose distillation over column chromatography for purification?
A3: Distillation is generally preferred for larger-scale purifications and when the boiling points of the desired product and impurities are significantly different.[9] Flash column chromatography is ideal for smaller-scale purifications, for removing impurities with similar boiling points but different polarities, and when a very high degree of purity is required.[4][9]
Q4: What is a suitable solvent system for flash column chromatography of this compound?
A4: A common eluent system for purifying ethers via flash column chromatography on silica gel is a gradient of ethyl acetate in hexanes.[5] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis beforehand.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final this compound can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) can confirm the structure of the desired product and detect any proton- or fluorine-containing impurities.[1]
Experimental Protocols
General Aqueous Workup and Extraction Protocol
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.[2][3]
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Combine the organic extracts.
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Wash the combined organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[1]
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Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[2][3]
-
Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Fractional Distillation Protocol
-
Set up a fractional distillation apparatus, including a heating mantle, a round-bottom flask containing the crude product and a stir bar, a Vigreux column, a condenser, and a receiving flask.
-
Begin heating the distillation flask with gentle stirring.
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 82°C at atmospheric pressure).[11]
-
Stop the distillation once the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Flash Column Chromatography Protocol
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Pre-elute the column with the starting eluent mixture (e.g., a low percentage of ethyl acetate in hexanes).
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Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.
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Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.[5]
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Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification process.
References
- 1. rsc.org [rsc.org]
- 2. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. benchchem.com [benchchem.com]
- 10. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]
- 11. This compound | 1524-54-5 | INDOFINE Chemical Company [indofinechemical.com]
preventing decomposition of "Allyl 2,2,2-trifluoroethyl ether" during deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Allyl 2,2,2-trifluoroethyl ether" and facing challenges during the deprotection of the allyl group.
Troubleshooting Guide
Issue: Decomposition of the 2,2,2-trifluoroethyl group during palladium-catalyzed deprotection of the allyl ether.
-
Question 1: I am observing low yields and complex reaction mixtures during the palladium-catalyzed deprotection of my this compound. What could be the cause?
Answer: The 2,2,2-trifluoroethyl (TFE) ether moiety is known to be sensitive to basic conditions, which are often employed in standard palladium-catalyzed allyl deprotection protocols. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the protons on the adjacent methylene group. In the presence of a base, this can lead to the decomposition of the TFE group, likely through the formation of a difluorovinyl ether intermediate, which can then undergo further reactions.[1][2]
-
Question 2: What are the typical signs of 2,2,2-trifluoroethyl group decomposition?
Answer: Decomposition of the TFE group can manifest as:
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The appearance of multiple new spots on your TLC analysis that are difficult to characterize.
-
Low recovery of the desired deprotected alcohol.
-
Formation of highly polar byproducts.
-
In some cases, the release of fluoride ions into the reaction mixture.
-
-
Question 3: Are there specific reagents in my palladium-catalyzed deprotection that could be causing this decomposition?
Answer: Yes, the base used as an allyl cation scavenger is the most likely culprit. Common bases used in these reactions, such as potassium carbonate (K₂CO₃), amines (like pyrrolidine or piperidine), or other basic additives, can be strong enough to initiate the decomposition of the TFE group.[3][4]
-
Question 4: How can I modify my palladium-catalyzed deprotection to minimize or prevent this decomposition?
Answer: To minimize decomposition, you should aim to use milder, non-basic, or weakly nucleophilic conditions for the allyl deprotection. Consider the following strategies:
-
Use of a Neutral or Weakly Acidic Allyl Scavenger: Instead of strong bases, employ scavengers that can trap the allyl cation under neutral or slightly acidic conditions. Examples include barbituric acid, dimedone, or N-methylaniline.[5]
-
Isomerization-Hydrolysis Sequence: A two-step approach can be employed where the allyl ether is first isomerized to the more labile prop-1-enyl ether using a ruthenium catalyst like [(PPh₃)₃RuCl₂] with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6] The resulting enol ether can then be cleaved under mild acidic conditions (e.g., pH ~2) or using reagents like mercuric chloride (HgCl₂) and mercuric oxide (HgO), which are less likely to affect the TFE group.[6]
-
Oxidative Cleavage: In some cases, oxidative methods for allyl group removal can be an alternative, although care must be taken to ensure the rest of the molecule is stable to the oxidizing agents.[5]
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Why is the 2,2,2-trifluoroethyl ether group sensitive to bases?
The three fluorine atoms on the terminal carbon of the ethyl group are strongly electron-withdrawing. This inductive effect polarizes the C-H bonds on the adjacent methylene group (-CH₂-), making these protons significantly more acidic than those in a standard ethyl ether. Consequently, even moderately strong bases can deprotonate this position, initiating an elimination reaction that leads to the decomposition of the ether.
-
FAQ 2: Can I use acidic conditions to deprotect the allyl ether instead?
While some ethers can be cleaved under strongly acidic conditions, this is generally not a selective method for allyl ether deprotection and can lead to cleavage of the 2,2,2-trifluoroethyl ether as well, or other acid-sensitive functional groups in your molecule.[7][8] Standard allyl deprotection methods are favored for their mildness and selectivity.
-
FAQ 3: Are there alternative protecting groups for alcohols that are more compatible with the stability of the 2,2,2-trifluoroethyl ether?
Yes, if the decomposition of the TFE ether remains a persistent issue, consider using an orthogonal protecting group for the alcohol that can be removed under conditions known to be compatible with the TFE group. For example, a silyl ether (like TBS or TIPS) could be a suitable alternative, as they are typically removed with fluoride sources or acidic conditions that are less likely to affect the TFE ether.[9]
Data Summary
Table 1: Comparison of Common Allyl Ether Deprotection Methods and Potential Compatibility with a 2,2,2-Trifluoroethyl Ether Moiety.
| Deprotection Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Potential for TFE Ether Decomposition | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | High (due to basic conditions) | [3] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | High (due to basic/nucleophilic amine) | [4] |
| [(PPh₃)₃RuCl₂] / DIPEA then H⁺/H₂O | O-allyl glycoside | 4 h | Reflux | High | Low (two-step, mild acidic cleavage) | [6] |
| Pd(0) / Barbituric acid | Allyl ether | Room Temp | Room Temp | High | Low (mildly acidic scavenger) | [5] |
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | 60-99 | Moderate to High (oxidative, harsh temp) | [10] |
Experimental Protocols
Protocol 1: Two-Step Isomerization-Hydrolysis for Allyl Ether Deprotection
This protocol is designed to minimize exposure to basic conditions that can degrade the 2,2,2-trifluoroethyl ether.
Step 1: Isomerization of Allyl Ether to Prop-1-enyl Ether
-
Dissolve the this compound substrate (1 equivalent) in anhydrous toluene.
-
Add dichlorotris(triphenylphosphine)ruthenium(II) ([(PPh₃)₃RuCl₂]) (0.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
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Reflux the mixture and monitor the reaction progress by TLC or ¹H NMR for the disappearance of the allyl signals and the appearance of the prop-1-enyl signals.
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Once the isomerization is complete, cool the reaction mixture to room temperature and remove the toluene and DIPEA under reduced pressure.[6]
Step 2: Hydrolysis of the Prop-1-enyl Ether
-
Dissolve the crude prop-1-enyl ether from Step 1 in a mixture of acetone and water (e.g., 1:1 v/v).
-
Add mercuric chloride (HgCl₂) (1.1 equivalents) and mercuric oxide (HgO) (0.5 equivalents).
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Stir the mixture at room temperature for 1-2 hours, monitoring the cleavage by TLC.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium iodide to remove mercury salts.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting alcohol by column chromatography.[6]
Visualizations
Caption: Proposed decomposition pathway of this compound under basic conditions.
Caption: Recommended two-step workflow for the deprotection of this compound.
Caption: Decision-making workflow for selecting a deprotection strategy.
References
- 1. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 4. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 5. Allyl Ethers [organic-chemistry.org]
- 6. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
managing moisture sensitivity in "Allyl 2,2,2-trifluoroethyl ether" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allyl 2,2,2-trifluoroethyl ether. The information is designed to help manage its potential moisture sensitivity and ensure successful experimental outcomes.
Troubleshooting Guide
Encountering unexpected results in your reactions with this compound? This guide provides insights into common issues, their probable causes, and actionable solutions. While this compound is noted for the stability of the 2,2,2-trifluoroethoxy group, adherence to anhydrous techniques is paramount to prevent side reactions and ensure reproducibility.
Common Issues and Solutions in Reactions Involving this compound
| Issue | Potential Cause | Recommended Solution | Relevant Data/Observations |
| Low or No Product Yield | Moisture Contamination: Trace amounts of water in reagents, solvents, or on glassware can react with sensitive intermediates or catalysts. | - Rigorous Drying of Glassware: Oven-dry glassware at 125°C overnight or flame-dry under an inert atmosphere immediately before use.[1] - Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. - Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox.[1] | Many organic reactions are sensitive to moisture, which can quench reagents or catalyze side reactions, leading to diminished yields.[1] |
| Inactive Reagents: Reagents may have degraded due to improper storage or exposure to air and moisture. | - Use Freshly Opened or Properly Stored Reagents: Store moisture-sensitive reagents under an inert atmosphere and at the recommended temperature. - Reagent Titration: For highly sensitive reagents like organolithiums, titrate to determine the active concentration before use. | The quality of reagents is critical for reaction success. Degraded reagents are a common source of failed reactions. | |
| Formation of Side Products | Hydrolysis of Ether: In the presence of acid and water, ethers can undergo cleavage to form an alcohol and an alkyl halide.[2][3] | - Maintain Anhydrous and Neutral Conditions: Ensure all components of the reaction are free from water and acidic impurities. - Use of a Non-Protic Solvent: Choose a polar aprotic solvent if compatible with your reaction chemistry to avoid solvent participation.[4][5] | While the 2,2,2-trifluoroethoxy group is generally more stable than other alkoxy groups, acidic conditions can promote hydrolysis.[6] |
| Claisen Rearrangement Issues (if applicable): For reactions like the Claisen rearrangement, incorrect temperature or catalyst choice can lead to byproducts.[7] | - Optimize Reaction Temperature: The Claisen rearrangement is often thermal and may require high temperatures (180-250°C).[7] - Consider a Lewis Acid Catalyst: Catalysts like BCl₃ or AlCl₃ can lower the required reaction temperature.[7] | The efficiency and regioselectivity of the Claisen rearrangement are highly dependent on reaction conditions.[7][8] | |
| Inconsistent Reaction Rates | Variable Moisture Levels: Inconsistent levels of atmospheric moisture from day to day can affect reaction kinetics. | - Standardize Experimental Setup: Always use an inert atmosphere and dried solvents to minimize variability. - Monitor Reactions Closely: Use techniques like TLC or GC to track reaction progress and identify inconsistencies early. | Reproducibility is key in research. Controlling variables like moisture is crucial for consistent results. |
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the signs of moisture contamination in my reaction?
Signs of moisture contamination can include:
-
A reaction that fails to initiate or proceeds very slowly.
-
The formation of unexpected byproducts, which may be observed by TLC, GC, or NMR.
-
A decrease in the expected product yield.
-
In the case of organometallic reagents, you might observe gas evolution or the formation of precipitates.
Q3: What is the best way to dry my glassware for a moisture-sensitive reaction?
The most effective methods for drying glassware are:
-
Oven-Drying: Place the glassware in an oven at a temperature of at least 125°C for several hours, preferably overnight.[1] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry inert gas.
-
Flame-Drying: Assemble the glassware and then heat it with a heat gun or a gentle flame under a flow of dry inert gas until all visible moisture is gone. Allow it to cool to room temperature under the inert gas flow before adding reagents.[1]
Q4: Can I use a protic solvent with this compound?
The use of a protic solvent (e.g., water, alcohols) depends on the specific reaction.[4] If the reaction is known to be highly moisture-sensitive or if you are using reagents that react with protic solvents (like Grignard reagents or organolithiums), you should use an anhydrous aprotic solvent. If the reaction conditions are mild and do not involve moisture-sensitive components, a protic solvent may be acceptable. However, for maximum control and reproducibility, using an anhydrous aprotic solvent is generally recommended.
Q5: My Claisen rearrangement of an aryl allyl ether is not working. What should I do?
The Claisen rearrangement often requires high temperatures (typically 180-250°C).[7] If you are getting a low yield, consider the following:
-
Increase the temperature: Gradually increase the reaction temperature.
-
Change the solvent: Use a higher-boiling solvent like decalin or N,N-diethylaniline.[7]
-
Use a Lewis acid catalyst: Adding a Lewis acid such as BCl₃, BF₃·OEt₂, or AlCl₃ can significantly accelerate the reaction and allow for lower temperatures.[7]
-
Consider microwave irradiation: This can sometimes reduce reaction times and improve yields.[7]
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
This protocol outlines the general steps for setting up a reaction under anhydrous conditions.
Materials:
-
This compound
-
Other reagents (ensure they are anhydrous)
-
Anhydrous solvent (e.g., THF, diethyl ether, toluene)
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, condenser)
-
Schlenk line or glovebox with a supply of dry nitrogen or argon
-
Syringes and needles (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven overnight at >125°C or flame-dried under vacuum.[1] Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent and Reagent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe. If other solid reagents are used, add them to the flask before creating the inert atmosphere.
-
Addition of this compound: Using a dry syringe, carefully withdraw the desired amount of this compound and add it to the reaction mixture. To prevent a vacuum from forming in the reagent bottle, it is good practice to introduce a balloon of inert gas.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for organometallic reactions). It is important to consider the stability of your product to aqueous and/or acidic/basic conditions during workup.
Visualizations
Caption: Workflow for moisture-sensitive reactions.
Caption: Troubleshooting low yield reactions.
References
- 1. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 2. Hydrolysis of 2,2,2-trifluoroethyl hydrogen 3,6-dimethylphthalate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
Technical Support Center: Catalyst Selection for Efficient Deallylation of Allyl 2,2,2-trifluoroethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deallylation of Allyl 2,2,2-trifluoroethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the deallylation of allyl ethers?
A1: The most prevalent methods for deallylation of allyl ethers involve transition metal catalysts. Palladium-based catalysts are widely used, often in the form of Pd(0) or Pd(II) complexes.[1][2][3][4] Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium on carbon (Pd/C).[2][5] Nickel[2], rhodium, and ruthenium-based catalysts are also employed, offering alternative selectivities and reaction conditions.[6] The general mechanism often involves the formation of a π-allylpalladium intermediate.[3]
Q2: How does the 2,2,2-trifluoroethyl group affect the deallylation reaction?
A2: The electron-withdrawing nature of the 2,2,2-trifluoroethyl group can influence the reactivity of the ether. While specific literature on the deallylation of this compound is limited, studies on related fluorinated compounds like allyl 2,2,2-trifluoroethyl malonates show that palladium(0)-catalyzed reactions can proceed efficiently.[7] The trifluoroethyl group can stabilize anionic intermediates, which may facilitate certain reaction pathways.[7] However, it could also impact the coordination of the metal catalyst to the allyl group. Careful optimization of reaction conditions is therefore crucial.
Q3: What are the typical reaction mechanisms for catalytic deallylation?
A3: Two primary mechanisms are generally proposed for the catalytic deallylation of allyl ethers:
-
Direct Cleavage: This involves the oxidative addition of a low-valent transition metal (e.g., Pd(0)) to the allyl ether, forming a π-allyl metal complex. This intermediate then reacts with a nucleophile to release the deprotected alcohol.[3]
-
Isomerization-Hydrolysis: In this pathway, the catalyst first promotes the isomerization of the allyl ether to the corresponding vinyl ether.[5] The resulting vinyl ether is much more labile and can be readily hydrolyzed under acidic or neutral conditions to yield the alcohol and propanal.[5]
Q4: Can I use non-metal-based methods for this deallylation?
A4: Yes, transition-metal-free methods exist for the deallylation of allyl ethers, although they may be less common for substrates like this compound. These methods can involve strong bases to induce isomerization followed by hydrolysis, or radical-based approaches.[8] For instance, iodine in polyethylene glycol has been reported for the deallylation of various allyl ethers and esters.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be poisoned or deactivated. | - Ensure all reagents and solvents are pure and dry.- Degas the solvent and purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).- Use freshly opened or properly stored catalysts. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or GC/MS. | |
| Inappropriate Ligand or Additive: The chosen ligand or additive may not be suitable for the specific substrate. | - For palladium-catalyzed reactions, try different phosphine ligands (e.g., PPh₃, dppe) or N-heterocyclic carbene (NHC) ligands.- If an isomerization-hydrolysis pathway is desired, the addition of a mild acid like p-toluenesulfonic acid may be beneficial.[5] | |
| Formation of Side Products | Isomerization without Hydrolysis: The allyl ether may isomerize to the vinyl ether without subsequent cleavage. | - Ensure a proton source (e.g., water, mild acid) is present in the reaction mixture to facilitate hydrolysis of the vinyl ether intermediate.[5] |
| Competing Reactions: The catalyst may promote other reactions, such as allylic oxidation. | - Lower the reaction temperature.- Screen different catalysts that may offer higher selectivity for deallylation. | |
| Difficulty in Product Isolation | Emulsion Formation during Workup: The presence of catalyst residues or byproducts can lead to difficulties in separating the organic and aqueous phases. | - Filter the reaction mixture through a pad of celite to remove the solid catalyst before aqueous workup.- Use brine to wash the organic layer, which can help break up emulsions. |
Experimental Protocols
The following are general experimental protocols that can be adapted for the deallylation of this compound. Optimization of catalyst loading, temperature, and reaction time is recommended for this specific substrate.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Deallylation
This method relies on the isomerization of the allyl ether to a vinyl ether, followed by acidic hydrolysis.[5]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated Sodium Chloride solution (Brine)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v), add 10% Pd/C (e.g., 10 mol%) and p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).
-
Stir the suspension at reflux and monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Add saturated NaCl solution and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Palladium(0) Catalyzed Deallylation with a Nucleophile
This protocol involves the direct cleavage of the allyl ether via a π-allylpalladium intermediate.[10]
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Pyrrolidine or another suitable nucleophile
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
5% Aqueous Sodium Hydroxide (NaOH)
-
5% Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.025 eq) in anhydrous dichloromethane or THF under an inert atmosphere (Argon or Nitrogen), add pyrrolidine (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, extract the reaction mixture with 5% aqueous NaOH (2 x volume).
-
Acidify the combined aqueous extracts to a pH of approximately 1-2 with 5% HCl.
-
Extract the acidified aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction conditions for the deallylation of various allyl ethers using different catalytic systems. These can serve as a starting point for the optimization of the deallylation of this compound.
| Catalyst | Substrate | Reagents/Additives | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | Glycerol 1-allyl 2,3-dibenzyl ether | p-Toluenesulfonic acid | Methanol/Water | Reflux | 24 | ~84 | [5] |
| Pd(PPh₃)₄ | Allyl phenyl ether | Pyrrolidine, PPh₃ | Dichloromethane | RT | 4 | High | [10] |
| Pd(OAc)₂ | Aryl allyl ethers | NaH | THF | 60 | 12 | 80-98 | [1] |
| Ni-H precatalyst | O-allylated phenol | TsOH·H₂O | Dioxane | 80 | - | 73 | [2] |
Visualizations
Logical Workflow for Catalyst Selection and Troubleshooting
Caption: A decision-making workflow for catalyst selection and troubleshooting.
General Mechanism for Palladium-Catalyzed Deallylation
Caption: A simplified mechanism for Pd-catalyzed deallylation via a π-allyl intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms | NSF Public Access Repository [par.nsf.gov]
- 9. Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: Allyl 2,2,2-Trifluoroethyl Ether vs. Benzyl Ether as Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success, particularly in the fields of pharmaceutical development and natural product synthesis. This guide offers a detailed comparison between the well-established benzyl (Bn) ether and the less conventional Allyl 2,2,2-trifluoroethyl ether (TFAE) as protecting groups for hydroxyl functionalities. This objective analysis, supported by available experimental data and detailed methodologies, is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound (TFAE) | Benzyl Ether (Bn) |
| Structure | R-O-CH₂CF₃ | R-O-CH₂Ph |
| Stability | Reported to be stable under a wide range of conditions, including oxidative and reductive environments. | Highly stable under acidic and basic conditions, as well as toward many oxidizing and reducing agents. |
| Cleavage Conditions | Primarily cleaved under basic conditions (e.g., lithium bases) to form a difluorovinyl ether intermediate, which is then cleaved oxidatively or by trapping with an electrophilic oxygen reagent. | Commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). Also susceptible to strong acids and certain oxidizing agents. |
| Orthogonality | Offers unique orthogonality due to its specific base-mediated deprotection, potentially compatible with acid-labile and hydrogenation-sensitive groups. | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present. |
| Key Advantage | Potentially high stability and a unique deprotection pathway that avoids hydrogenation and strong acids. | High stability, robustness, and a well-established, mild deprotection method. |
Performance Comparison: Quantitative Data
Direct quantitative comparison between TFAE and benzyl ether protecting groups is limited in the current literature due to the novelty of TFAE. However, representative data for the protection and deprotection of alcohols using each group under various conditions are summarized below. It is important to note that yields are substrate-dependent, and the following data is for illustrative purposes.
Table 1: Protection of Alcohols as Benzyl Ethers
| Substrate | Reagents and Conditions | Yield (%) |
| Primary Alcohol | NaH, BnBr, DMF, 0 °C to rt | >90 |
| Secondary Alcohol | Ag₂O, BnBr, DMF, rt | 75-95 |
| Phenol | K₂CO₃, BnBr, Acetone, reflux | >90 |
Table 2: Deprotection of Benzyl Ethers
| Substrate | Reagents and Conditions | Yield (%) |
| Benzyl-protected Primary Alcohol | H₂, 10% Pd/C, EtOH, rt | >95 |
| Benzyl-protected Secondary Alcohol | H₂, 10% Pd/C, MeOH, rt | >95 |
| Benzyl-protected Phenol | H₂, 10% Pd/C, EtOAc, rt | >95 |
Table 3: Deprotection of Trifluoroethyl (TFE) Ethers (as a proxy for TFAE)
| Substrate | Reagents and Conditions | Yield (%) |
| TFE-protected Alcohol | 1. LDA, THF, -78 °C to rt; 2. cat. OsO₄, NMO, acetone/H₂O | 60-80 |
| TFE-protected Alcohol | 1. LDA, THF, -78 °C; 2. MoOPH, -78 °C to rt | 70-90 |
Experimental Protocols
Protection of a Primary Alcohol with Benzyl Ether
Reaction: R-OH + BnBr → R-OBn
A general procedure for the benzylation of an alcohol using sodium hydride is as follows: To a solution of the alcohol (1 equivalent) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.2 equivalents) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is cooled back to 0°
A Comparative Guide to the Stability of Allyl 2,2,2-trifluoroethyl ether and Other Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of appropriate reagents and protecting groups is paramount to the success of a synthetic route. Allyl ethers are a common class of compounds utilized for their unique reactivity. This guide provides a comparative analysis of the stability of "Allyl 2,2,2-trifluoroethyl ether" against other common allyl ethers, offering insights into their performance under various conditions. The inclusion of a trifluoroethyl group is anticipated to significantly modify the ether's chemical properties, including its stability.
While direct experimental data for the comparative stability of this compound is not extensively available in the public domain, this guide leverages established principles of physical organic chemistry and available data for analogous fluorinated and non-fluorinated ethers to provide a comprehensive overview. Fluorination is a well-known strategy for enhancing the thermal and oxidative stability of organic molecules.[1]
Comparative Stability Analysis
The stability of an ether is primarily determined by its resistance to cleavage under thermal, acidic, and basic conditions. The introduction of the highly electronegative fluorine atoms in the 2,2,2-trifluoroethyl group is expected to have a significant impact on the electron density of the ether oxygen and the adjacent C-O bond, thereby influencing its stability.
Thermal Stability
Non-fluorinated allyl ethers undergo thermal decomposition through mechanisms such as retro-ene reactions. For instance, the gas-phase thermal decomposition of diallyl ether yields acrolein and propene.[2] Computational studies have determined the activation energy for the thermal decomposition of allyl ethyl ether to be 187.0 kJ/mol.[2]
Fluorinated ethers, in general, exhibit higher thermal stability compared to their non-fluorinated counterparts.[1] This increased stability is attributed to the strength of the C-F bond and the inductive effect of the fluorine atoms, which strengthens adjacent bonds. While specific decomposition temperature data for this compound is not available, it is anticipated to be significantly more thermally stable than non-fluorinated allyl ethers.
Table 1: Thermal Stability Data for Non-Fluorinated Allyl Ethers
| Compound | Activation Energy (Ea) for Thermal Decomposition | Temperature Range of Study | Notes |
| Allyl Ethyl Ether | 187.0 kJ/mol[2] | 586.15 to 673.15 K (Computational)[2] | Retro-ene type mechanism.[2] |
| Diallyl Ether | Not specified | 545–627 K (Experimental)[2] | Decomposes to acrolein and propene.[2] |
| Allyl Cyclohexyl Ether | 170.5 kJ/mol (Computational)[2] | 360–470 °C (Experimental)[2] | Pyrolysis studied in a stirred-flow reactor.[2] |
Hydrolytic Stability
Acidic Conditions:
Ethers can be cleaved under strong acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack. The acid-catalyzed hydrolysis of diethyl ether has been studied, with an entropy of activation of -9.0 ± ~2.5 cal deg⁻¹ mole⁻¹ in the temperature range of 120–160 °C, indicating a bimolecular slow step.[3][4]
The trifluoroethyl group, being strongly electron-withdrawing, is expected to decrease the basicity of the ether oxygen in this compound. This would make the initial protonation step less favorable, thereby increasing its stability towards acid-catalyzed hydrolysis compared to non-fluorinated allyl ethers.
Table 2: Acidic Hydrolysis Data for Diethyl Ether
| Compound | Condition | Activation Parameter | Value |
| Diethyl Ether | Acid-catalyzed hydrolysis (120–160 °C) | Entropy of Activation (ΔS‡) | -9.0 ± ~2.5 cal deg⁻¹ mole⁻¹[3][4] |
| Diethyl Ether | Acid-catalyzed hydrolysis (161.2 °C) | Volume of Activation (ΔV‡) | -8.5 ± ~2 cm³ mole⁻¹[3][4] |
Basic Conditions:
Ethers are generally stable under basic conditions because the alkoxide is a poor leaving group.[5] However, the stability of 2,2,2-trifluoroethyl-containing compounds under basic conditions can vary. For instance, 2,2,2-trifluoroethyl-phosphinic acid derivatives show unexpected hydrolytic instability of the C-F bonds in alkaline solutions.[6][7] Conversely, other studies have found that 2,2,2-trifluoroethyl groups attached to oxygen, nitrogen, or sulfur are stable towards basic hydrolysis.[6] Given that ether cleavage under basic conditions is generally disfavored, it is anticipated that this compound will exhibit high stability in the absence of other activating groups.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the stability of ethers.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition temperature of an ether.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the ether into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Atmosphere: Inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min to study pyrolysis.
-
Temperature Program: Ramp from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Hydrolytic Stability Testing
Objective: To assess the stability of an ether under acidic and basic conditions over time.
Methodology:
-
Reaction Setup:
-
Acidic Conditions: Prepare a solution of the ether in an aqueous acidic medium (e.g., 1 M HCl in a suitable co-solvent like dioxane or THF).
-
Basic Conditions: Prepare a solution of the ether in an aqueous basic medium (e.g., 1 M NaOH in a suitable co-solvent).
-
-
Incubation: Maintain the reaction mixtures at a constant temperature (e.g., 50°C).
-
Sampling: At various time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Analysis: Quench the reaction and analyze the aliquot using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining ether and identify any degradation products.
-
Data Analysis: Plot the concentration of the ether as a function of time to determine the rate of hydrolysis.
Conclusion
The introduction of a 2,2,2-trifluoroethyl group is expected to confer enhanced thermal and acidic stability to the allyl ether moiety when compared to its non-fluorinated counterparts. This is primarily due to the strong electron-withdrawing nature of the trifluoromethyl group. While generally stable under basic conditions, the potential for base-mediated decomposition, although likely low for an ether linkage, should be considered in the context of the overall molecular structure. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative stability studies and to generate specific data for novel fluorinated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of 2,2,2-trifluoroethyl hydrogen 3,6-dimethylphthalate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimal Blend Between Fluorinated Esters and Fluorinated Ether for High-Performance Lithium-Ion Cells at High Voltage [mdpi.com]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparison Guide for the Purity Validation of Allyl 2,2,2-trifluoroethyl ether by HPLC and GC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of Allyl 2,2,2-trifluoroethyl ether. Detailed experimental protocols and comparative performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction to Analytical Challenges
This compound is a volatile, fluorinated ether. Its purity is critical for its applications in synthesis and research. The primary analytical challenges for this compound are its high volatility and lack of a strong UV-absorbing chromophore, which complicates analysis by traditional HPLC-UV methods. This guide explores a robust HPLC method using a universal detector and compares it with the more conventional Gas Chromatography approach.
Potential Impurities: The purity analysis must effectively separate the target compound from potential impurities derived from its synthesis, which is typically a Williamson ether synthesis.
-
Starting Materials: 2,2,2-trifluoroethanol, Allyl alcohol, Allyl bromide.
-
Side-Products: Diallyl ether, Bis(2,2,2-trifluoroethyl) ether.[1]
-
Solvents: Residual solvents used during synthesis and purification.
High-Performance Liquid Chromatography (HPLC) Method
Due to the absence of a significant chromophore, a Refractive Index Detector (RID) is proposed instead of a standard UV detector. An RID is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes, making it suitable for non-absorbing compounds.
Experimental Protocol: HPLC-RID
-
Instrumentation: An HPLC system equipped with an isocratic pump, a manual or autosampler injector, a column thermostat, and a Refractive Index Detector (RID).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to create a 100 mL stock solution (concentration ~1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
The column and RID must be thoroughly equilibrated at the specified temperature and flow rate until a stable baseline is achieved (this is critical for RID).
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient runtime to allow for the elution of all potential impurities.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35°C |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Gas Chromatography (GC) Method - An Alternative
Given the volatile nature of this compound (boiling point ~82°C), Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent and often preferred alternative for purity analysis.[2] GC offers high resolution for volatile compounds and FID provides high sensitivity for hydrocarbons.
Experimental Protocol: GC-FID
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Sample Preparation:
-
Prepare a solution of approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Hexane), resulting in a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the instrument parameters as detailed in the table below.
-
-
Analysis:
-
Inject the prepared sample solution into the GC.
-
The temperature program will separate the components based on their boiling points and interaction with the stationary phase.
-
Purity is determined by the area percent of the main peak.
-
Table 2: GC Method Parameters
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector (FID) Temp | 280°C |
| Oven Program | Initial: 50°C, hold for 2 min. Ramp: 10°C/min to 200°C, hold for 5 min. |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on available equipment, the nature of expected impurities, and specific analytical requirements.
Table 3: Comparative Performance Data (Hypothetical)
| Parameter | HPLC-RID | GC-FID | Commentary |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid/solid stationary phases | GC is ideal for volatile and thermally stable compounds.[3] |
| Specificity | Good for non-volatile or thermally labile impurities | Excellent for volatile impurities and isomers | GC often provides superior resolution for volatile organic compounds. |
| Linearity (r²) | > 0.995 | > 0.999 | FID generally offers a wider linear range than RID. |
| LOD / LOQ | ~50 µg/mL / ~150 µg/mL | ~0.1 µg/mL / ~0.5 µg/mL | GC-FID is significantly more sensitive for this analyte.[3] |
| Precision (%RSD) | < 2.0% | < 1.0% | Both methods offer excellent precision. |
| Strengths | Can analyze non-volatile impurities; non-destructive. | High sensitivity, high resolution for volatile compounds, robust. | GC is a more conventional and sensitive method for this specific analyte. |
| Weaknesses | Low sensitivity, baseline drift with temperature/flow changes. | Not suitable for non-volatile or thermally labile compounds. | The primary weakness of the HPLC method is the RID's low sensitivity. |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a logical comparison between the two analytical techniques.
Caption: Experimental workflow for purity validation.
Caption: Logical comparison of HPLC and GC methods.
Conclusion and Recommendation
Both HPLC-RID and GC-FID can be validated for the purity determination of this compound.
-
The HPLC-RID method is a viable option if GC is unavailable or if there is a specific need to detect non-volatile impurities. However, its lower sensitivity and the technical demands of using an RID must be considered.
-
The GC-FID method is the recommended primary technique for routine quality control. Its high sensitivity, superior resolution for volatile compounds, and robustness make it exceptionally well-suited for this specific analyte and its likely impurities.[3][4] It will provide more accurate and reliable results for trace-level impurity detection.
References
A Comparative Guide to the Deprotection of Allyl 2,2,2-trifluoroethyl ether
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and cleavage of protecting groups are of paramount importance. The allyl ether group is a versatile protecting group for alcohols due to its stability under a wide range of reaction conditions. This guide provides a comparative overview of common deprotection methods applicable to "Allyl 2,2,2-trifluoroethyl ether," a substrate featuring an electron-withdrawing trifluoroethyl group which may influence its reactivity. The comparison is supported by experimental data from related allyl ether deprotections, offering a predictive framework for this specific substrate.
The primary strategies for the cleavage of allyl ethers, which are anticipated to be effective for this compound, include transition metal-catalyzed deallylation, isomerization to the corresponding vinyl ether followed by hydrolysis, and oxidative cleavage. The choice of method will depend on the overall molecular structure and the presence of other functional groups.
Comparison of Deprotection Methods for Allyl Ethers
The following table summarizes the performance of various reagents and catalytic systems for the deprotection of a range of allyl ethers. While specific data for this compound is not extensively available in the literature, the data presented for analogous substrates provide a strong basis for method selection.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Transition Metal-Catalyzed | |||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | [1] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | [2] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | [2] |
| [(PPh₃)₃RuCl₂] / DIPEA (Isomerization step) | O-allyl glycoside | 4 h | Reflux | High | [2] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | [2] |
| Oxidative Cleavage | |||||
| I₂ / DMSO | Allyl aryl ether | 1-4 h | 130 °C | 60-99 | [3] |
| OsO₄ (cat.), NMO, NaIO₄ | O- and N-allyl groups | 4-5 days | Room Temp. | High | |
| Isomerization and Hydrolysis | |||||
| [(PPh₃)₃RuCl₂] / DIPEA then HgCl₂/HgO | O-allyl glycoside | 4 h (isomerization) | Reflux (isomerization) | ca. 90 | [4] |
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below. These protocols are based on established procedures for allyl ether cleavage and can be adapted for "this compound".
Palladium-Catalyzed Deprotection
This method is often mild and highly selective.[1] The mechanism involves the formation of a π-allylpalladium complex, which is then cleaved by a nucleophile.
Reagents and Materials:
-
This compound
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) or another suitable nucleophilic scavenger (e.g., pyrrolidine)
-
Dry Methanol or another appropriate solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound (1 equiv.) in dry methanol.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Add the nucleophilic scavenger, such as potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected 2,2,2-trifluoroethanol.
Isomerization Followed by Hydrolysis
This two-step method first involves the isomerization of the allyl ether to the more labile prop-1-enyl ether, which is then readily hydrolyzed under mild acidic conditions.[2][4]
Reagents and Materials:
-
This compound
-
Dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (catalytic amount)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene
-
Aqueous acetone
-
Mild acid (e.g., HCl) or Mercuric chloride (HgCl₂) and Mercuric oxide (HgO)
Procedure (Isomerization):
-
Dissolve the this compound (1 equiv.) in toluene.
-
Add a catalytic amount of dichlorotris(triphenylphosphine)ruthenium(II) and a base such as N,N-diisopropylethylamine (DIPEA).
-
Reflux the mixture and monitor the formation of the prop-1-enyl ether by TLC or NMR.
-
Once isomerization is complete, remove the solvent and base under reduced pressure.
Procedure (Hydrolysis):
-
Dissolve the resulting prop-1-enyl ether in a suitable solvent such as aqueous acetone.
-
For mild cleavage, add a mild acid to adjust the pH to ~2.
-
For more rapid cleavage, treat with mercuric chloride (HgCl₂) and mercuric oxide (HgO).
-
Stir the reaction at room temperature until deprotection is complete, monitoring by TLC.
-
Work up the reaction mixture to isolate the deprotected 2,2,2-trifluoroethanol.
Oxidative Cleavage
This method directly cleaves the allyl group under oxidative conditions. One common method utilizes iodine in dimethyl sulfoxide (DMSO).[3]
Reagents and Materials:
-
This compound
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Standard heating and reaction glassware
Procedure:
-
To a solution of the this compound (1 equiv.) in DMSO, add a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto crushed ice.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the 2,2,2-trifluoroethanol.
Visualizing the Deprotection Workflow
The following diagrams illustrate the logical flow of the deprotection processes.
References
The Strategic Advantage of Allyl 2,2,2-Trifluoroethyl Ether in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the choice of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ideal protecting group offers robust stability under a variety of reaction conditions, coupled with a mild and selective deprotection protocol. Allyl 2,2,2-trifluoroethyl ether (ATE) has emerged as a compelling option, offering distinct advantages over traditional allylating agents due to the unique electronic properties conferred by the trifluoroethyl group. This guide provides a comprehensive comparison of ATE with conventional allyl ethers, supported by experimental data and detailed protocols, to inform its strategic application in complex molecular assembly.
Enhanced Stability: The Trifluoroethyl Effect
The primary advantage of the 2,2,2-trifluoroethyl (TFE) moiety in ATE is its strong electron-withdrawing nature. This inductive effect significantly modulates the reactivity of the ether linkage, rendering it more stable to a range of conditions compared to standard allyl ethers. This enhanced stability is particularly beneficial in multi-step syntheses where the protecting group must endure various transformations before its intended removal.
While standard allyl ethers are generally stable to basic conditions, they can be susceptible to cleavage under strongly acidic conditions or in the presence of certain Lewis acids. The electron-withdrawing trifluoroethyl group in ATE mitigates this lability, providing a more resilient protecting group.
Comparative Performance in Alcohol Protection
The introduction of the ATE protecting group typically proceeds via a Williamson ether synthesis, where an alkoxide reacts with an allyl halide. While specific comparative data for ATE versus allyl bromide in every scenario is substrate-dependent, the general principle of the Williamson ether synthesis applies. The key difference lies not in the initial protection step, which generally proceeds with high efficiency for both reagents, but in the subsequent stability and unique deprotection pathway of the resulting ether.
Table 1: Comparison of Allylating Agents for Alcohol Protection
| Feature | This compound (ATE) | Allyl Bromide |
| Reagent | This compound | Allyl Bromide |
| Typical Reaction | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Key Advantage | Enhanced stability of the resulting ether to a wider range of reaction conditions. Unique deprotection pathway. | Readily available and cost-effective. Well-established protocols. |
| Deprotection | Base-mediated elimination to a difluorovinyl ether, followed by oxidative cleavage or trapping. | Transition-metal catalysis (e.g., Pd(0)), isomerization-hydrolysis, or oxidative cleavage. |
| Orthogonality | High, due to the specific deprotection conditions not affecting many other protecting groups. | Good, but can be sensitive to transition metals used for other transformations. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound (ATE)
This protocol describes a general procedure for the protection of a primary alcohol using ATE via the Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (ATE, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ATE dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ATE-protected alcohol.
Protocol 2: Deprotection of an ATE-Protected Alcohol
The deprotection of ATE ethers proceeds via a unique two-step sequence involving a base-mediated elimination to form a 2,2-difluorovinyl ether, followed by oxidative cleavage.[1]
Step A: Formation of the 2,2-Difluorovinyl Ether
Materials:
-
ATE-protected alcohol (1.0 eq)
-
Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the ATE-protected alcohol in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the formation of the difluorovinyl ether intermediate by TLC or LC-MS.
-
Upon completion, the reaction mixture can be carefully quenched with a proton source (e.g., saturated aqueous NH₄Cl) if the intermediate is to be isolated, or used directly in the next step.
Step B: Oxidative Cleavage of the 2,2-Difluorovinyl Ether
Materials:
-
Crude or isolated 2,2-difluorovinyl ether
-
Osmium tetroxide (OsO₄, catalytic amount)
-
N-Methylmorpholine N-oxide (NMO) or other suitable co-oxidant
-
Acetone/Water solvent mixture
-
Sodium bisulfite (NaHSO₃) solution
Procedure:
-
To a solution of the 2,2-difluorovinyl ether in an acetone/water mixture, add NMO followed by a catalytic amount of OsO₄.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHSO₃ and stir for 30 minutes.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chemical structure of this compound.
Caption: Workflow for the protection of an alcohol using ATE.
Caption: Comparison of deprotection pathways for ATE and standard allyl ethers.
Conclusion
This compound offers a valuable alternative to traditional allylating agents for the protection of alcohols in multi-step synthesis. Its enhanced stability, a direct consequence of the electron-withdrawing trifluoroethyl group, allows for greater flexibility in the design of synthetic routes. While the protection step follows the well-established Williamson ether synthesis, the unique base-mediated deprotection pathway provides an orthogonal method for unmasking hydroxyl groups. For researchers tackling complex molecular targets, the strategic implementation of ATE can provide a significant advantage in achieving their synthetic goals.
References
spectroscopic comparison of "Allyl 2,2,2-trifluoroethyl ether" and its precursors
A detailed analysis of the spectroscopic signatures of Allyl 2,2,2-trifluoroethyl ether and its synthetic precursors, 2,2,2-trifluoroethanol and allyl bromide, provides a clear roadmap for reaction monitoring and product characterization. This guide presents a comparative overview of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.
The synthesis of this compound is commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2,2,2-trifluoroethanol by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide to form the ether product.
Synthetic Pathway
The logical relationship between the precursors and the final product is illustrated in the following diagram:
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 5.95-5.85 | m | -CH=CH₂ |
| 5.35-5.25 | m | -CH=CH₂ | |
| 4.10 | d | O-CH₂-CH= | |
| 3.95 | q | CF₃-CH₂-O | |
| 2,2,2-Trifluoroethanol [1][2] | ~3.9 | q | CF₃-CH₂-OH |
| ~2.7 | t | CF₃-CH₂-OH | |
| Allyl Bromide [3] | 6.02-5.99 | m | -CH=CH₂ |
| 5.30 | d | -CH=CH₂ (trans) | |
| 5.15 | d | -CH=CH₂ (cis) | |
| 3.93 | d | Br-CH₂- |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 133.5 | -CH=CH₂ |
| 123.5 (q) | CF₃ | |
| 118.0 | -CH=CH₂ | |
| 70.0 | O-CH₂-CH= | |
| 68.0 (q) | CF₃-CH₂-O | |
| 2,2,2-Trifluoroethanol | 125.3 (q) | CF₃ |
| 61.2 (q) | CH₂ | |
| Allyl Bromide | 134.2 | -CH=CH₂ |
| 118.0 | =CH₂ | |
| 32.5 | CH₂Br |
IR Spectroscopy Data
| Compound | Absorption Band (cm⁻¹) | Assignment |
| This compound | ~3080 | =C-H stretch |
| ~2940 | C-H stretch | |
| ~1645 | C=C stretch | |
| ~1280, 1150 | C-F stretch | |
| ~1100 | C-O-C stretch | |
| 2,2,2-Trifluoroethanol [4][5] | 3600-3200 (broad) | O-H stretch |
| ~2970 | C-H stretch | |
| ~1280, 1160 | C-F stretch | |
| ~1050 | C-O stretch | |
| Allyl Bromide [6][7] | ~3080 | =C-H stretch |
| ~1640 | C=C stretch | |
| ~1200 | C-H wag | |
| ~930, 990 | =C-H bend | |
| ~600 | C-Br stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 140 | 99, 83, 69, 41 |
| 2,2,2-Trifluoroethanol [8] | 100 | 81, 69, 51, 33 |
| Allyl Bromide [9][10][11] | 120, 122 | 41 (base peak), 39 |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), is added a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium trifluoroethoxide. Allyl bromide (1.1 eq) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR of fluorinated compounds, proton decoupling is employed. Due to the presence of fluorine, C-F coupling may be observed as quartets (q) for carbons attached to or near the CF₃ group.
IR Spectroscopy
Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples, a small drop is placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 35-300. The fragmentation pattern is then analyzed to identify the molecular ion and key fragment ions.
Conclusion
The spectroscopic data presented provides a clear distinction between this compound and its precursors. In ¹H NMR, the appearance of new signals corresponding to the allyl group and the quartet for the trifluoroethyl group, along with the disappearance of the hydroxyl proton of the alcohol, confirms the formation of the ether. Similarly, ¹³C NMR shows the characteristic peaks for the ether linkage and the allyl and trifluoroethyl carbons. In IR spectroscopy, the most significant change is the disappearance of the broad O-H stretch from the alcohol and the appearance of a strong C-O-C ether stretch. Mass spectrometry provides the molecular weight of the product and characteristic fragmentation patterns that differ from the precursors. These spectroscopic comparisons are essential for researchers and professionals in drug development to ensure the identity and purity of their synthesized compounds.
References
- 1. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Allyl bromide(106-95-6) 1H NMR [m.chemicalbook.com]
- 4. 2,2,2-Trifluoroethanol(75-89-8) IR Spectrum [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allyl bromide(106-95-6) IR Spectrum [chemicalbook.com]
- 7. Figure G1, Infrared Absorption Spectrum of Allyl Bromide - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 9. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Allyl bromide(106-95-6) MS spectrum [chemicalbook.com]
- 11. 1-Propene, 3-bromo- [webbook.nist.gov]
assessing the stability of "Allyl 2,2,2-trifluoroethyl ether" under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of Allyl 2,2,2-trifluoroethyl ether under acidic and basic conditions. Due to the limited availability of direct experimental data for this specific ether, this document synthesizes established principles of allyl and fluorinated ether chemistry to predict its stability relative to other common ethers. The guide also includes detailed, standardized experimental protocols for researchers to conduct their own stability assessments.
Introduction
Allyl ethers are valuable protecting groups in organic synthesis, prized for their relative stability under a range of conditions.[1] Concurrently, the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, with the strong carbon-fluorine bond often imparting greater resistance to degradation.[2][3] this compound combines these features, suggesting a unique stability profile. This guide explores its expected behavior under acidic and basic stress conditions in comparison to representative non-fluorinated and saturated ether analogues.
Predicted Stability Profile
The stability of this compound is influenced by two key structural features: the allyl group and the 2,2,2-trifluoroethyl group.
Under Acidic Conditions:
Ethers are generally susceptible to cleavage by strong acids.[4] This reaction is initiated by protonation of the ether oxygen, followed by a nucleophilic substitution (SN1 or SN2) or elimination (E1) pathway.[5][6] Allylic ethers, such as this compound, can undergo cleavage via an SN1 mechanism due to the formation of a relatively stable allylic carbocation.[7][8] The presence of the electron-withdrawing trifluoroethyl group is expected to destabilize an adjacent carbocation, thus potentially slowing the rate of cleavage compared to a simple dialkyl ether. However, the cleavage will likely still proceed, yielding allyl alcohol (or a derivative) and 2,2,2-trifluoroethanol.
Under Basic Conditions:
Allyl ethers are generally considered stable under moderately basic conditions.[9] However, they can be cleaved under more stringent conditions. Strong, non-nucleophilic bases, particularly at elevated temperatures, can induce isomerization of the allyl group to a more labile vinyl ether, which is readily hydrolyzed upon workup.[9] Additionally, transition metal catalysts, such as palladium complexes, are known to facilitate the cleavage of allyl ethers under mild, often basic, conditions.[1][10] The trifluoroethyl group is not expected to significantly alter this general behavior under basic conditions.
Comparative Stability Analysis
To provide a clear comparison, the following table summarizes the predicted relative stability of this compound against common ether analogues under standardized acidic and basic conditions. The data presented here is illustrative and based on established chemical principles. Researchers are encouraged to generate their own data using the protocols provided below.
| Compound | Structure | Predicted % Degradation (Acidic) | Predicted % Degradation (Basic) | Rationale |
| This compound |
| Moderate | Low (without catalyst) | The allyl group allows for acidic cleavage, while the trifluoromethyl group enhances overall stability. Generally stable to base without a specific catalyst. |
| Allyl ethyl ether |
| High | Low (without catalyst) | The allyl group facilitates acidic cleavage. The absence of the stabilizing trifluoromethyl group makes it more susceptible to degradation than its fluorinated counterpart. |
| Ethyl 2,2,2-trifluoroethyl ether |
| Low | Very Low | The absence of the reactive allyl group and the presence of the trifluoromethyl group confer high stability under both acidic and basic conditions. |
| Diethyl ether |
| Moderate to High | Very Low | A standard ether, it is cleaved under strong acid but is very stable to base. |
Experimental Protocols
The following are detailed methodologies for assessing the stability of ethers under acidic and basic conditions.
Protocol 1: Acidic Stability Assay
-
Preparation of Test Solution: Prepare a 1 mg/mL stock solution of the test ether in a suitable organic solvent (e.g., acetonitrile).
-
Acidic Stress: To a 1 mL aliquot of the stock solution, add 1 mL of 1 M hydrochloric acid.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time course (e.g., 0, 1, 4, 8, and 24 hours).
-
Neutralization: At each time point, withdraw a 100 µL aliquot and neutralize it with an equal volume of 1 M sodium hydroxide.
-
Analysis: Analyze the neutralized samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to quantify the remaining parent ether and any degradation products.
-
Control: A control sample with 1 mL of deionized water instead of acid should be run in parallel.
Protocol 2: Basic Stability Assay
-
Preparation of Test Solution: Prepare a 1 mg/mL stock solution of the test ether in a suitable organic solvent (e.g., acetonitrile).
-
Basic Stress: To a 1 mL aliquot of the stock solution, add 1 mL of 1 M sodium hydroxide.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time course (e.g., 0, 1, 4, 8, and 24 hours).
-
Neutralization: At each time point, withdraw a 100 µL aliquot and neutralize it with an equal volume of 1 M hydrochloric acid.
-
Analysis: Analyze the neutralized samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to quantify the remaining parent ether and any degradation products.
-
Control: A control sample with 1 mL of deionized water instead of base should be run in parallel.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of an ether under either acidic or basic conditions.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of Allyl 2,2,2-trifluoroethyl ether: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of Allyl 2,2,2-trifluoroethyl ether (CAS No: 1524-54-5).[1][2]
Key Safety and Physical Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1524-54-5 |
| Molecular Formula | C5H7F3O |
| Molecular Weight | 140.10 g/mol |
| Boiling Point | 82°C |
| Classification | Flammable liquid and vapor (Flam. Liq. 3) |
| Causes skin irritation (Skin Irrit. 2) | |
| Causes serious eye irritation (Eye Irrit. 2A) | |
| May cause respiratory irritation (STOT SE 3) |
Data sourced from SynQuest Labs and INDOFINE Chemical Company Safety Data Sheets.[1][2]
Experimental Protocol for Disposal
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following step-by-step procedure should be followed.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling and disposal preparation should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] Use explosion-proof electrical and ventilating equipment.[3]
-
Personal Protective Equipment: Wear appropriate PPE, including:
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be compatible with flammable liquids and kept tightly closed.[1][3]
-
Do not mix with incompatible waste streams.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Remove all sources of ignition.[4]
-
Ventilate the area.[4]
-
For small spills, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials such as sawdust.
-
For large spills, dike the area to prevent spreading.[5]
-
Collect the absorbed material and any contaminated soil into a sealed container for disposal.
4. Final Disposal:
-
The disposal of this compound must be carried out by a licensed and approved waste disposal company.[1][3]
-
The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not dispose of this chemical down the drain or in a regular trash receptacle.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Allyl 2,2,2-trifluoroethyl ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and potentially hazardous chemicals such as Allyl 2,2,2-trifluoroethyl ether. This guide provides immediate, essential safety protocols, operational plans for handling, and detailed disposal procedures to foster a secure and efficient research environment.
Chemical Properties and Hazards
This compound (CAS No. 1524-54-5) is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation. Due to its halogenated nature, specific precautions must be taken to avoid exposure and ensure proper disposal.
| Property | Value | Notes |
| Molecular Formula | C₅H₇F₃O | |
| Molecular Weight | 140.10 g/mol [1] | |
| Boiling Point | 82 °C[1] | |
| Density | 1.404 g/cm³ at 25 °C | Data for the similar compound Bis(2,2,2-trifluoroethyl) ether[2] |
| Vapor Pressure | 115 mmHg at 19 °C | Data for the similar compound Bis(2,2,2-trifluoroethyl) ether[2] |
| Flash Point | 1 °C (closed cup) | Data for the similar compound Bis(2,2,2-trifluoroethyl) ether |
| Occupational Exposure | NIOSH REL: 2 ppm (ceiling, 1-hour) for halogenated anesthetic agents | As a general guideline for this class of compounds[3] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Standard laboratory attire, including a flame-retardant lab coat, long pants, and closed-toe shoes, is mandatory. The following specialized PPE is required:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and vapors.
-
Hand Protection: Due to the nature of halogenated ethers, standard disposable gloves such as nitrile and latex offer poor protection and should be avoided for direct or prolonged contact. For incidental contact, nitrile gloves may be used but must be replaced immediately upon any splash. For extended contact or immersion, heavy-duty gloves are required. Recommended materials include:
-
Viton®: Offers excellent resistance to halogenated hydrocarbons and aromatic hydrocarbons.
-
Silver Shield®/4H®: A multi-laminate glove with high resistance to a broad range of chemicals.
-
Butyl Rubber: While offering good resistance to many chemicals, its performance with halogenated solvents can be poor and should be evaluated on a case-by-case basis.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
Step-by-Step Disposal Protocol:
-
Segregation at the Source:
-
Use a dedicated, properly labeled waste container for all liquid waste containing this compound.
-
The container should be clearly marked as "Halogenated Organic Waste."
-
Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.
-
-
Container Selection and Labeling:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An approximate concentration or percentage if it is in a mixture.
-
The date the waste was first added to the container.
-
-
-
Storage of Waste:
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin to prevent spills.
-
The storage area should be away from heat sources, open flames, and incompatible chemicals.
-
-
Disposal of Contaminated Solids:
-
Any solid materials contaminated with this compound, such as gloves, absorbent pads, and glassware, must be disposed of as hazardous solid waste.
-
Collect these materials in a separate, clearly labeled, and sealed bag or container.
-
-
Request for Waste Pickup:
-
Once the waste container is nearly full (no more than 90% capacity), or if it has been stored for an extended period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
